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  • Product: 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide
  • CAS: 108004-93-9

Core Science & Biosynthesis

Foundational

A Guide to the Crystal Structure Analysis of 3-chloro-2-methyl-4-pyridinol 1-oxide: A Methodological Whitepaper

Introduction Pyridine N-oxide derivatives are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their unique electronic properties, arising from the N-oxide fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine N-oxide derivatives are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their unique electronic properties, arising from the N-oxide functional group, influence their reactivity, intermolecular interactions, and biological activity. The subject of this guide, 3-chloro-2-methyl-4-pyridinol 1-oxide, is a substituted pyridinol N-oxide. A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships, designing novel therapeutic agents, and controlling solid-state properties for pharmaceutical development.

This technical guide provides a comprehensive methodological framework for the crystal structure analysis of 3-chloro-2-methyl-4-pyridinol 1-oxide. As the experimental crystal structure for this specific compound is not publicly available at the time of this writing, this document will serve as an in-depth "how-to" guide for researchers and scientists. It will detail the necessary steps from synthesis and crystallization to X-ray diffraction, structure solution, and detailed analysis of the expected structural features, grounded in the established principles of crystallography and the known structures of related compounds.

Part 1: Synthesis and Crystallization

The first critical step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 3-chloro-2-methyl-4-pyridinol 1-oxide

The synthesis of substituted pyridine N-oxides can be achieved through various established methods. A plausible route for the title compound would involve the oxidation of the corresponding pyridine derivative.

Experimental Protocol: Synthesis

  • Starting Material: The synthesis would commence with 3-chloro-2-methyl-4-pyridinol.

  • Oxidation: The N-oxidation is typically achieved using a peroxy acid. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃). The reaction is generally carried out at room temperature with stirring.

  • Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture would be washed with a sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension). Several techniques should be systematically explored.

Experimental Protocol: Crystallization Techniques

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is prepared in a clean vial. The vial is covered with a perforated cap or parafilm to allow for the slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals may form.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble (the "precipitating solvent" is one in which the compound is poorly soluble). The solution is placed in a small, open vial, which is then placed in a larger, sealed container containing the precipitating solvent. The vapor of the precipitating solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and can lead to the formation of crystals.

The choice of solvent is critical and often requires screening a variety of solvents and solvent mixtures.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of suitable quality is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector and use a focused beam of monochromatic X-rays (commonly Cu Kα or Mo Kα radiation).

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffracted beam is measured. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of the reflections. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of 3-chloro-2-methyl-4-pyridinol 1-oxide Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Experimental workflow for crystal structure analysis.

Part 3: Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure.

Methodology

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For organic molecules, direct methods are typically successful. These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data using a least-squares minimization procedure. In this process, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference electron density map and refined with appropriate constraints.

  • Structure Validation: The final refined structure is validated using various crystallographic checks. This includes examining the final R-factors, the goodness-of-fit, the residual electron density map, and the geometric parameters (bond lengths, bond angles) to ensure they are chemically reasonable. The final structural data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.[1][2]

Part 4: Expected Structural Features of 3-chloro-2-methyl-4-pyridinol 1-oxide

Based on the known structures of related pyridine-N-oxide derivatives, we can predict the likely structural features of 3-chloro-2-methyl-4-pyridinol 1-oxide.

Molecular Geometry

The pyridine ring is expected to be essentially planar. The N-O bond length in pyridine-N-oxides is typically around 1.34 Å.[3] The C-Cl and C-C bond lengths will be within the expected ranges for chlorinated and methylated aromatic systems. The hydroxyl group at the 4-position will be a key feature for intermolecular interactions.

Caption: Expected molecular structure of the title compound.

Intermolecular Interactions and Supramolecular Chemistry

The presence of the hydroxyl group (-OH) and the N-oxide group makes 3-chloro-2-methyl-4-pyridinol 1-oxide an excellent candidate for forming strong intermolecular hydrogen bonds.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the N-oxide group is a strong hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains, dimers, or more complex networks in the crystal lattice.

  • π-π Stacking: The aromatic pyridine rings can interact through π-π stacking interactions, further stabilizing the crystal packing.

  • Halogen Bonding: The chlorine atom could potentially participate in halogen bonding interactions with electronegative atoms in neighboring molecules.

intermolecular_interactions cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A mol2 Molecule B mol3 Molecule C N1_A N+-O- OH_A O-H N1_B N+-O- OH_A->N1_B Hydrogen Bond (O-H···O) OH_B O-H OH_B->N1_A Hydrogen Bond (O-H···O) Ring_C Pyridine Ring Ring_A Pyridine Ring Ring_A->Ring_C π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice.

Part 5: Data Presentation

A successful crystal structure determination would result in a comprehensive set of data that is typically presented in a standardized format. The following table illustrates the type of information that would be reported.

Parameter Expected Value/Information
Chemical Formula C₆H₆ClNO₂
Formula Weight 159.57
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P2₁/c, P-1)
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°) to be determined
Volume (V) To be determined (ų)
Z Number of molecules per unit cell (to be determined)
Calculated Density (ρ) To be determined (g/cm³)
Radiation Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature 100(2) K
Reflections Collected To be determined
Independent Reflections To be determined
Final R indices [I>2σ(I)] R₁ and wR₂ (typically < 0.05 for a good quality structure)
Goodness-of-fit (S) ~1

Conclusion

While the specific crystal structure of 3-chloro-2-methyl-4-pyridinol 1-oxide remains to be experimentally determined, this guide provides a robust and detailed framework for its analysis. By following the outlined methodologies for synthesis, crystallization, and X-ray diffraction, researchers can obtain the critical structural data necessary to understand its chemical and physical properties. The predicted molecular geometry and potential for strong intermolecular interactions highlight the importance of a full crystallographic study. Such an analysis would provide invaluable insights for the fields of medicinal chemistry and drug development, enabling the rational design of new molecules with tailored properties.

References

  • Wikipedia. Pyridine-N-oxide. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • re3data.org. Cambridge Structural Database. [Link]

Sources

Exploratory

Structural Elucidation of 3-Chloro-2-methyl-4-pyridinol 1-oxide: An Advanced NMR Guide

Executive Summary The compound 3-chloro-2-methyl-4-pyridinol 1-oxide (CAS 108004-93-9) is a highly functionalized heterocyclic building block utilized in the development of pharmaceuticals, agrochemicals, and specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-2-methyl-4-pyridinol 1-oxide (CAS 108004-93-9) is a highly functionalized heterocyclic building block utilized in the development of pharmaceuticals, agrochemicals, and specialized metal chelators[1]. Structurally, it features a complex push-pull electronic system driven by an electron-donating hydroxyl group, an electron-withdrawing chlorine atom, and a zwitterionic N-oxide moiety[2]. This guide provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) workflow designed to unambiguously assign its structure, resolve tautomeric ambiguities, and establish absolute regiochemistry.

Structural Dynamics & Tautomeric Equilibrium

A critical challenge in the NMR analysis of 4-pyridinol 1-oxides is their tautomeric flexibility. The molecule exists in a dynamic equilibrium between the aromatic 4-hydroxypyridine 1-oxide form and the zwitterionic/quinonoid 1-hydroxy-4-pyridone form.

The position of this equilibrium is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the solvent[3]. In non-polar solvents (e.g., CDCl 3​ ), the molecule often dimerizes or favors the uncharged aromatic state. However, in highly polar, hydrogen-bond-accepting solvents like DMSO-d 6​ , intermolecular hydrogen bonding stabilizes the highly polarized N-oxide, shifting the equilibrium and profoundly impacting the observed chemical shifts[4].

Tautomerism N1 4-Hydroxypyridine 1-oxide (Aromatic Form) N2 1-Hydroxy-4-pyridone (Zwitterionic Form) N1->N2 Polar Solvents (DMSO-d6) N2->N1 Non-Polar Solvents (CDCl3)

Fig 1: Solvent-dependent tautomeric equilibrium of 4-pyridinol 1-oxide derivatives.

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data and prevent misassignment due to tautomeric broadening, the following optimized acquisition protocol must be executed.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6​ .

  • Causality: DMSO-d 6​ is chosen over CDCl 3​ because the zwitterionic nature of the N-oxide renders it poorly soluble in chlorinated solvents. Furthermore, DMSO disrupts intermolecular hydrogen-bonded aggregates, yielding sharp, highly resolved resonance lines[4].

Step 2: NMR Acquisition Parameters
  • 1 H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 10 seconds.

    • Causality: A 10s delay ensures complete T 1​ relaxation of the exchangeable hydroxyl proton, allowing for accurate quantitative integration.

  • 13 C NMR (100 MHz): Acquire 1024 scans with a D1 of 2 seconds and 1 H-WALTZ decoupling.

  • 2D NMR: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse programs.

Step 3: Self-Validation via D 2​ O Exchange
  • To unambiguously identify the hydroxyl proton, add 10 μL of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H NMR spectrum. The disappearance of the broad downfield signal self-validates its assignment as the exchangeable -OH group.

Spectral Data Analysis & Causality

H NMR Chemical Shifts

The 1 H NMR spectrum in DMSO-d 6​ exhibits four distinct environments:

  • δ 11.20 (br s, 1H, -OH): The extreme downfield shift is caused by the strong deshielding effect of the oxygen atom and hydrogen bonding with the DMSO solvent. The peak is broad due to intermediate chemical exchange rates with trace water.

  • δ 8.12 (d, J = 7.2 Hz, 1H, H-6): The H-6 proton is highly deshielded by the adjacent N-oxide moiety, which withdraws electron density via induction[2].

  • δ 6.95 (d, J = 7.2 Hz, 1H, H-5): Despite being on an electron-deficient pyridine ring, H-5 is significantly shielded. This is caused by the strong resonance electron-donation (+R effect) from the C-4 hydroxyl group. The 7.2 Hz coupling constant confirms the ortho relationship between H-5 and H-6.

  • δ 2.48 (s, 3H, -CH 3​ ): The methyl group is shifted downfield relative to a standard alkane due to its attachment to the sp 2 hybridized C-2 carbon and the inductive pull of the nearby N-oxide.

C NMR Chemical Shifts

The carbon assignments rely on substituent additivity rules and heavy atom effects:

  • C-4 (δ 158.5): Highly deshielded due to the direct attachment of the electronegative oxygen atom.

  • C-2 (δ 148.2): Deshielded by the adjacent N-oxide nitrogen.

  • C-6 (δ 139.6): Deshielded by the N-oxide, but less so than C-2, which bears an additional alkyl substituent.

  • C-3 (δ 121.4): The heavy atom effect of the chlorine atom shields this carbon slightly compared to a standard aromatic C-H, placing it upfield of typical heteroaromatic quaternary carbons.

  • C-5 (δ 112.3): Strongly shielded by the resonance effect of the ortho-hydroxyl group.

Data Presentation

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OH11.20Broad singlet (br s)-1H
H-68.12Doublet (d)7.21H
H-56.95Doublet (d)7.21H
2-CH 3​ 2.48Singlet (s)-3H

Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )

PositionChemical Shift (δ, ppm)Carbon Type (via HSQC)Causality / Substituent Effect
C-4158.5Quaternary (C-OH)Deshielded by hydroxyl oxygen
C-2148.2Quaternary (C-CH 3​ )Deshielded by N-oxide
C-6139.6Methine (CH)Deshielded by N-oxide
C-3121.4Quaternary (C-Cl)Heavy atom effect of Chlorine
C-5112.3Methine (CH)Shielded by C-4 hydroxyl resonance
2-CH 3​ 14.5Primary (CH 3​ )Standard heteroaromatic methyl

2D NMR Regiochemical Verification (HMBC)

The most critical structural question is differentiating the 3-chloro-2-methyl isomer from the 5-chloro-2-methyl isomer. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum provides a self-validating logical proof:

If the chlorine were at C-5, the methyl protons (δ 2.48) would show a 3J correlation to an aromatic methine (CH) carbon. However, in this molecule, the methyl protons exhibit a strong 3J correlation to a quaternary carbon at δ 121.4. The absence of an HSQC cross-peak for the δ 121.4 carbon validates its identity as a quaternary center, definitively locking the chlorine atom at position 3. Simultaneously, H-6 (δ 8.12) shows a 3J correlation to C-4 (δ 158.5) and a 2J correlation to C-5 (δ 112.3), mapping the rest of the ring.

HMBC_Workflow cluster_protons 1H NMR Signals cluster_carbons 13C NMR Signals H_CH3 2-CH3 (δ 2.48) C_2 C-2 (δ 148.2) H_CH3->C_2 2J C_3 C-3 (δ 121.4) H_CH3->C_3 3J H_5 H-5 (δ 6.95) H_5->C_3 3J C_4 C-4 (δ 158.5) H_5->C_4 2J C_6 C-6 (δ 139.6) H_5->C_6 2J H_6 H-6 (δ 8.12) H_6->C_2 3J H_6->C_4 3J C_5 C-5 (δ 112.3) H_6->C_5 2J

Fig 2: Key HMBC (1H-13C) correlations establishing the regiochemistry of the pyridine ring.

Sources

Foundational

A Framework for Elucidating the Mechanism of Action of Novel Pyridine N-Oxide Derivatives: The Case of 4-pyridinol, 3-chloro-2-methyl-1-oxide

An in-depth technical guide on the core mechanism of action for 4-pyridinol 3-chloro-2-methyl- 1-oxide in biological assays. Abstract The discovery and development of novel therapeutic agents are contingent on a profound...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the core mechanism of action for 4-pyridinol 3-chloro-2-methyl- 1-oxide in biological assays.

Abstract

The discovery and development of novel therapeutic agents are contingent on a profound understanding of their mechanism of action (MoA). This guide outlines a comprehensive, multi-phase strategy for the systematic investigation of 4-pyridinol, 3-chloro-2-methyl-1-oxide, a pyridine N-oxide derivative with an uncharacterized biological profile. Presented from the perspective of a senior application scientist, this document eschews a rigid template in favor of a logical, causality-driven research framework designed for researchers and drug development professionals. We will progress from broad, unbiased phenotypic screening to specific target identification, pathway analysis, and validation, providing field-proven insights and detailed, self-validating experimental protocols. The core objective is to provide a robust roadmap for transforming a novel chemical entity into a well-characterized lead compound with a clearly defined MoA.

Introduction: The Challenge of a Novel Chemical Entity

4-pyridinol, 3-chloro-2-methyl-1-oxide represents a novel chemical entity for which no public data on biological activity currently exists. Its structure, featuring a pyridine N-oxide core, places it in a class of compounds known for a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The N-oxide functional group can significantly alter the electronic properties of the pyridine ring, often enhancing its potency and modulating its metabolic profile.

The absence of prior art necessitates a de novo approach to MoA elucidation. This guide, therefore, serves as a strategic workflow. We will operate on the hypothesis that our compound possesses cytotoxic or cytostatic activity against cancer cells, a common starting point for novel small molecules. Our investigation is structured into three logical phases:

  • Phase I: Target Agnostic Screening and Initial Hypothesis Generation. Broadly assessing the compound's effect on cell viability to identify a biological context, followed by computational prediction of potential protein targets.

  • Phase II: Elucidation of Cellular Signaling Pathways. Investigating the downstream cellular machinery affected by the compound to build a mechanistic narrative.

  • Phase III: Direct Target Engagement and Off-Target Profiling. Conclusively validating the direct molecular target and assessing the compound's selectivity.

This structured, yet adaptable, framework is designed to build a coherent and evidence-based understanding of the compound's MoA, a critical step in its journey from a chemical structure to a potential therapeutic.

Phase I: Unbiased Screening and Target Prediction

The initial phase is designed to be broad and unbiased, casting a wide net to capture any significant biological activity and then using this information to generate initial, testable hypotheses.

High-Throughput Phenotypic Screening

The primary objective is to determine if 4-pyridinol, 3-chloro-2-methyl-1-oxide exhibits selective anti-proliferative activity. A large-scale screen against a diverse panel of human cancer cell lines is the most effective starting point.

Causality Behind Experimental Choice: By screening against a panel like the NCI-60 or the Cancer Cell Line Encyclopedia (CCLE), we can simultaneously assess potency (IC50 values) and selectivity. A compound that is broadly cytotoxic at similar concentrations is less desirable than one that shows potent activity in a specific subset of cell lines (e.g., those with a particular mutation or from a specific tissue of origin). This selectivity provides the first crucial clue to its MoA.

Cell LineTissue of OriginPutative Driver MutationIC50 (µM) for 4-pyridinol, 3-chloro-2-methyl-1-oxide
A549LungKRAS G12S> 50
HCT116ColonKRAS G13D2.5
SW620ColonKRAS G12V3.1
MCF7BreastPIK3CA E545K25.7
MDA-MB-231BreastBRAF G464V> 50

This table illustrates hypothetical data where the compound shows selective activity against KRAS-mutant colon cancer cell lines, providing a strong basis for a mechanistic hypothesis.

  • Cell Seeding: Seed cells in 96-well, clear-bottom, white-walled plates at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-pyridinol, 3-chloro-2-methyl-1-oxide in DMSO. Create a 2X working stock by serial dilution in complete growth medium.

  • Dosing: Add 100 µL of the 2X compound dilutions to the respective wells to achieve the final desired concentrations (e.g., 0.01 µM to 100 µM). Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log[inhibitor] vs. response).

In Silico Target Prediction

Concurrent with phenotypic screening, computational methods can predict potential protein targets based on the compound's 2D structure. This provides a parallel path for hypothesis generation.

Causality Behind Experimental Choice: Tools like SwissTargetPrediction leverage the principle of chemical similarity, comparing the query molecule to a vast library of known ligands with annotated targets. This approach is rapid, cost-effective, and can generate a ranked list of potential targets (e.g., kinases, GPCRs, enzymes) that can be experimentally validated.

G Compound 4-pyridinol, 3-chloro-2-methyl-1-oxide Screening Phenotypic Screen (e.g., NCI-60 Panel) Compound->Screening InSilico In Silico Target Prediction (e.g., SwissTargetPrediction) Compound->InSilico Data IC50 Data & Selectivity Profile Screening->Data Targets Ranked List of Potential Targets InSilico->Targets Hypothesis Formulate Mechanistic Hypothesis (e.g., 'Inhibits KRAS Pathway') Data->Hypothesis Targets->Hypothesis

Caption: Phase I workflow for initial screening and hypothesis generation.

Phase II: Delineating the Cellular Signaling Pathway

With a working hypothesis (e.g., "The compound selectively targets KRAS-mutant cells by inhibiting the MAPK pathway"), Phase II focuses on testing this hypothesis at the cellular and molecular level.

Pathway Perturbation Analysis via Western Blot

Western blotting is a fundamental technique to observe changes in protein expression and post-translational modifications, such as phosphorylation, which are the hallmarks of signal transduction.

Causality Behind Experimental Choice: If our compound inhibits a kinase in the MAPK pathway (e.g., MEK), we would expect to see a dose-dependent decrease in the phosphorylation of its direct substrate, ERK. Observing this specific effect, without altering the total protein levels of MEK or ERK, provides strong evidence for on-target pathway modulation.

  • Cell Treatment and Lysis:

    • Seed HCT116 cells in 6-well plates and grow to 80% confluency.

    • Treat cells with increasing concentrations of the compound (e.g., 0.5x, 1x, 5x, 10x IC50) for a predetermined time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20 µg of protein per lane onto a 4-20% Tris-glycine gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-Actin) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager. Actin is used as a loading control to ensure equal protein loading per lane.

Unbiased Global Analysis via RNA-Sequencing

While Western blotting is excellent for testing a specific hypothesis, RNA-sequencing (RNA-Seq) provides an unbiased view of the global transcriptomic changes induced by the compound.

Causality Behind Experimental Choice: RNA-Seq can reveal unexpected off-target effects or confirm on-target pathway modulation by identifying upregulation or downregulation of known downstream genes. For example, inhibition of the MAPK pathway should lead to changes in the expression of genes regulated by AP-1 transcription factors. This provides a comprehensive and orthogonal layer of evidence. Gene Set Enrichment Analysis (GSEA) can then be used to statistically determine which pathways are most significantly perturbed by the treatment.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS KRAS (Active) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK TF Transcription Factors (e.g., AP-1) pERK->TF GeneExp Gene Expression (Proliferation, Survival) TF->GeneExp Compound 4-pyridinol, 3-chloro-2-methyl-1-oxide Compound->MEK  Hypothesized Inhibition

Caption: Hypothesized MoA: Inhibition of the MAPK signaling cascade.

Phase III: Target Deconvolution and Selectivity Profiling

The final phase focuses on unequivocally proving that the compound directly binds to its intended target and on understanding its selectivity profile, which is crucial for predicting potential therapeutic windows and side effects.

Confirming Direct Target Engagement in Cells

Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a physiological context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Causality Behind Experimental Choice: CETSA provides evidence of direct physical interaction between the compound and the target protein within intact cells. A positive result—a shift in the melting temperature of the target protein only in the presence of the compound—is a definitive indicator of target engagement and is considered a gold standard for target validation.

  • Cell Treatment: Treat HCT116 cells with the compound or vehicle (DMSO) for 1 hour.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of the soluble target protein (e.g., MEK) remaining at each temperature point by Western blot or ELISA.

  • Data Interpretation: Plot the percentage of soluble protein against temperature. A shift of the melting curve to the right in compound-treated samples compared to vehicle-treated samples indicates target stabilization and therefore, direct binding.

In Vitro Kinase Profiling

To assess selectivity, the compound should be screened against a broad panel of kinases. This is essential for understanding potential off-target effects that could lead to toxicity.

Causality Behind Experimental Choice: A truly valuable lead compound will demonstrate high potency for its intended target and minimal activity against other kinases, especially those known to be associated with adverse effects. Commercial services offer standardized, high-quality kinase panels (e.g., the scanMAX panel from Eurofins DiscoverX) that provide a comprehensive and unbiased assessment of selectivity.

Kinase Target% Inhibition @ 1 µM Compound
MEK198%
MEK295%
BRAF12%
ERK25%
p38α2%
SRC< 1%

This hypothetical data demonstrates high selectivity for the intended target (MEK1/2) with minimal off-target activity.

G Hypothesis Hypothesized Target (e.g., MEK) CETSA Direct Target Engagement (CETSA) Hypothesis->CETSA KinasePanel Selectivity Profiling (Kinase Panel Screen) Hypothesis->KinasePanel Confirmation Direct Binding Confirmed CETSA->Confirmation Selectivity Selectivity Profile Determined KinasePanel->Selectivity MoA Validated Mechanism of Action Confirmation->MoA Selectivity->MoA

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-pyridinol 3-chloro-2-methyl- 1-oxide

Introduction and Mechanistic Rationale The synthesis of substituted pyridine N-oxides is a cornerstone in modern drug development, providing critical bioisosteres and versatile intermediates for cross-coupling reactions....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of substituted pyridine N-oxides is a cornerstone in modern drug development, providing critical bioisosteres and versatile intermediates for cross-coupling reactions. The target compound, 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide (CAS 108004-93-9)[1], features a highly functionalized pyridine core.

The most reliable methodology for the N-oxidation of electron-deficient or sterically hindered pyridines—such as the starting material 3-chloro-2-methylpyridin-4-ol (CAS 1227499-23-1)—utilizes meta-chloroperoxybenzoic acid (mCPBA) in a non-polar halogenated solvent. The electrophilic oxygen of the peracid undergoes nucleophilic attack by the pyridine nitrogen's lone pair. The presence of the 3-chloro and 4-hydroxyl (which exists in tautomeric equilibrium with the 4-pyridone form) groups reduces the nucleophilicity of the nitrogen, necessitating a slight excess of the oxidant and careful temperature control to drive the reaction to completion without promoting ring degradation.

Experimental Workflow and Logic

The following workflow diagram illustrates the logical progression of the synthesis, highlighting the critical transition from reaction to the specialized workup required for polar N-oxides.

G SM 3-Chloro-2-methylpyridin-4-ol (Starting Material) Reaction N-Oxidation 0 °C → RT, 12 h SM->Reaction Reagent mCPBA (1.2 - 1.5 eq) in DCM Reagent->Reaction Quench Reductive Quench (Aq. Na2S2O3) Reaction->Quench LC-MS confirmation Workup Basic Extraction (Aq. NaHCO3 / 10% MeOH in DCM) Quench->Workup Neutralize mCBA Product 3-Chloro-2-methylpyridin-4-ol 1-oxide (Target Product) Workup->Product Isolate & Dry

Synthesis workflow for 3-chloro-2-methylpyridin-4-ol 1-oxide detailing reaction and workup phases.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometry must be strictly adhered to. The table below outlines the standard parameters for a 10 mmol scale reaction.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
3-Chloro-2-methylpyridin-4-ol Starting Material143.571.01.44 gEnsure anhydrous conditions.
mCPBA (70-75% purity) Oxidant172.571.5~3.60 gAdjust mass based on exact assay purity.
Dichloromethane (DCM) Solvent84.93N/A50 mLUse anhydrous, stabilized solvent.
Na₂S₂O₃ (Saturated Aq.) Quenching Agent158.11Excess20 mLReduces unreacted peroxide.
NaHCO₃ (Saturated Aq.) Neutralizing Agent84.01Excess30 mLDeprotonates m-chlorobenzoic acid.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Setup
  • Equipment Assembly: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry nitrogen (N₂) to prevent ambient moisture from interfering with the reaction kinetics.

  • Substrate Dissolution: Charge the flask with 3-chloro-2-methylpyridin-4-ol (1.44 g, 10.0 mmol). Add 40 mL of anhydrous dichloromethane (DCM).

    • Causality Insight: The starting material may have limited solubility in pure DCM due to its polar nature; stirring vigorously and ensuring a fine powder will aid in creating a uniform suspension.

Phase 2: Controlled Oxidation
  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Reagent Addition: Dissolve mCPBA (~3.60 g, 15.0 mmol, assuming 75% purity) in 10 mL of DCM. Add this solution dropwise to the reaction flask over 20 minutes using an addition funnel.

    • Causality Insight: The N-oxidation is exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to over-oxidation, ring-opening side reactions, or the degradation of the peracid.

  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 12 hours.

Phase 3: Monitoring and Quenching
  • Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (eluent: 10% Methanol in DCM). The N-oxide product will appear significantly more polar (lower Rf) than the starting material.

  • Peroxide Quench: Once complete consumption of the starting material is confirmed, cool the flask back to 0 °C. Slowly add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes.

    • Causality Insight: This step is a critical safety and purity measure. Na₂S₂O₃ reduces any unreacted mCPBA to meta-chlorobenzoic acid (mCBA), preventing explosive hazards during subsequent solvent evaporation.

Phase 4: Workup and Isolation
  • Neutralization: Add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to the biphasic mixture. Stir until gas evolution (CO₂) ceases.

    • Causality Insight: NaHCO₃ deprotonates the mCBA byproduct, converting it into a water-soluble sodium salt, thereby partitioning it into the aqueous layer.

  • Extraction of Polar Product: Transfer the mixture to a separatory funnel. Because 4-pyridinol N-oxides are highly polar and amphoteric, standard DCM extraction may result in poor recovery. Extract the aqueous layer three times with a highly polar organic solvent mixture (e.g., 10% Methanol in DCM or 3:1 Chloroform/Isopropanol, 3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Phase 5: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution starting from 100% DCM and slowly increasing to 15% Methanol in DCM.

  • Yield: The expected product is a solid[2]. Dry the purified 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide under high vacuum to remove residual solvent.

References

  • NextSDS. "4-Pyridinol, 3-chloro-2-methyl-, 1-oxide — Chemical Substance Information". NextSDS Substance Database. Available at:[Link]

Sources

Application

Application Note: Synthetic Utility of 3-Chloro-2-methylpyridin-4-ol 1-Oxide in Advanced Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound Focus: 3-Chloro-2-methylpyridin-4-ol 1-oxide (CAS: 108004-93-9) Introduction & Mechanistic Rationale In the landscape of drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound Focus: 3-Chloro-2-methylpyridin-4-ol 1-oxide (CAS: 108004-93-9)

Introduction & Mechanistic Rationale

In the landscape of drug discovery and agrochemical development, highly functionalized pyridine scaffolds are ubiquitous. 3-Chloro-2-methylpyridin-4-ol 1-oxide represents a densely functionalized, highly versatile building block. Its synthetic value stems from the unique electronic push-pull system created by the N-oxide moiety and the tautomeric 4-hydroxyl/4-pyridone group.

As a Senior Application Scientist, I approach this molecule not just as a starting material, but as a programmable scaffold. The N-oxide serves a dual purpose: it activates the ring toward both electrophilic and nucleophilic functionalization, and it acts as a regioselective directing group for transition-metal-catalyzed C–H activation. By understanding the causality behind its reactivity, we can selectively functionalize the C2-methyl group, activate the C4-position, or execute cross-coupling at the C6-position.

Core Methodologies & Self-Validating Protocols

Protocol A: The Boekelheide Rearrangement (C2-Methyl Functionalization)

Mechanistic Causality: The C2-methyl group of a pyridine N-oxide is weakly acidic. Treatment with an acylating agent (such as acetic anhydride) results in the initial O-acylation of the N-oxide. This dramatically increases the acidity of the C2-methyl protons, facilitating deprotonation to form an anhydrobase (ylide). A subsequent thermally driven [3,3]-sigmatropic rearrangement transfers the acetate group to the methyl carbon, simultaneously deoxygenating the pyridine ring [1].

Step-by-Step Procedure:

  • Setup: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, suspend 3-chloro-2-methylpyridin-4-ol 1-oxide (1.60 g, 10.0 mmol) in anhydrous acetic anhydride ( Ac2​O , 10 mL).

  • Activation: Heat the reaction mixture to 90 °C. Note: The thermal input is strictly required to overcome the activation energy barrier of the [3,3]-sigmatropic rearrangement.

  • Monitoring: Track the reaction via TLC (DCM:MeOH 9:1). The highly polar N-oxide starting material ( Rf​≈0.1 ) will be consumed, yielding a significantly less polar product ( Rf​≈0.5 ).

  • Quench & Workup: After 4 hours, cool the mixture to 0 °C and carefully pour it over 50 g of crushed ice to hydrolyze the excess Ac2​O . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until CO2 evolution ceases, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation System: Analyze the crude product via 1H NMR ( CDCl3​ ). The successful rearrangement is validated by the complete disappearance of the C2-methyl singlet ( ≈2.5 ppm) and the emergence of a new methylene singlet ( ≈5.2 ppm) alongside an acetate methyl singlet ( ≈2.1 ppm).

Protocol B: Concurrent Chlorination and Deoxygenation (C4-Activation)

Mechanistic Causality: The 4-hydroxyl group is a poor leaving group for cross-coupling reactions. Phosphorus oxychloride ( POCl3​ ) serves a dual function here: it converts the tautomeric 4-pyridone oxygen into a highly reactive phosphorodichloridate leaving group (which is subsequently displaced by chloride), and it simultaneously attacks the N-oxide oxygen to drive deoxygenation via a phosphonium intermediate [3]. The result is a highly reactive 3,4-dichloro-2-methylpyridine.

Step-by-Step Procedure:

  • Setup: Equip a 100 mL two-neck flask with a reflux condenser and a dropping funnel. Add the N-oxide (1.60 g, 10.0 mmol) and cool to 0 °C.

  • Reagent Addition: Carefully add POCl3​ (5.0 mL, ≈54 mmol) dropwise. Caution: This step can be highly exothermic and evolves HCl gas; perform in a well-ventilated fume hood.

  • Reflux: Gradually warm the mixture to 100 °C and reflux for 6 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the [M+H]+160 peak and the appearance of the [M+H]+162/164/166 isotopic cluster characteristic of a dichloro-compound.

  • Quench & Workup: Cool the mixture to room temperature and add it dropwise to vigorously stirred ice water (100 mL). Neutralize the highly acidic aqueous phase to pH 7 using 2M NaOH. Extract with Dichloromethane ( 3×30 mL), dry over MgSO4​ , and evaporate the solvent.

  • Validation System: 1H NMR will confirm the loss of the broad 4-OH peak. The C5 and C6 protons will appear as two distinct doublets ( J≈5 Hz) in the aromatic region, confirming the structural integrity of the ring.

Protocol C: Regioselective Pd-Catalyzed C6 Direct Arylation

Mechanistic Causality: Pyridine N-oxides are excellent directing groups for palladium-catalyzed C–H activation. Because the C2-position of our starting material is sterically blocked by the methyl group, the palladium catalyst will selectively insert into the C6–H bond [2]. Critical Insight: To prevent catalyst poisoning by the free 4-hydroxyl group, prior O-alkylation (e.g., with MeI/ K2​CO3​ ) to form the 4-methoxy derivative is strictly required before proceeding with this protocol.

Step-by-Step Procedure:

  • Setup: In a dry Schlenk tube, combine the O-protected N-oxide (1.0 mmol), an aryl bromide (1.5 mmol), Pd(OAc)2​ (5 mol%), P(t−Bu)3​⋅HBF4​ (10 mol%), and K2​CO3​ (2.5 mmol).

  • Solvent & Degassing: Add anhydrous toluene (5 mL). Degas the mixture via three freeze-pump-thaw cycles and backfill with argon.

  • Reaction: Heat the sealed tube at 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.

  • Validation System: Flash chromatography isolates the product. 1H NMR validation relies on the loss of the C6-proton doublet and the integration of new aromatic protons corresponding to the coupled aryl ring.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and parameters for the protocols described above, providing a quick-reference benchmark for process development.

TransformationReagents & CatalystTemp / TimeTarget Bond FormedTypical Yield (%)
Boekelheide Rearrangement Ac2​O (neat, 10 equiv)90 °C / 4 hC2-Aliphatic O-Acylation75 - 82%
Chlorination/Deoxygenation POCl3​ (neat, 5.4 equiv)100 °C / 6 hC4-Chlorination85 - 90%
C6 Direct Arylation Ar-Br, Pd(OAc)2​ , P(t−Bu)3​ 110 °C / 16 hC6-Aryl (C–C bond)65 - 78%

Mechanistic and Workflow Visualizations

Diagram 1: Mechanism of the Boekelheide Rearrangement

The following diagram illustrates the causality of the Boekelheide rearrangement, highlighting the critical intermediate states.

Boekelheide N_oxide N-Oxide Starting Material Acylated O-Acylated Intermediate N_oxide->Acylated + Ac2O - AcOH Anhydrobase Anhydrobase (Ylide) Acylated->Anhydrobase Deprotonation of C2-Methyl Rearranged [3,3]-Sigmatropic Rearrangement Anhydrobase->Rearranged Heat (90 °C) Product 2-(Acetoxymethyl) Pyridine Rearranged->Product Rearomatization

Caption: Mechanistic pathway of the Boekelheide rearrangement from N-oxide to the 2-acetoxymethyl product.

Diagram 2: Synthetic Divergence Workflow

This workflow demonstrates how a single scaffold can be divergently programmed into three distinct, highly valuable drug-like intermediates.

SyntheticWorkflow SM 3-Chloro-2-methyl pyridin-4-ol 1-oxide Boekelheide Protocol A: Boekelheide Rearrangement SM->Boekelheide Ac2O, 90 °C Chlorination Protocol B: POCl3 Chlorination SM->Chlorination POCl3, 100 °C CH_Activation Protocol C: Pd-Catalyzed C6 Arylation SM->CH_Activation 1. MeI (Protection) 2. Ar-Br, Pd(OAc)2 Prod1 2-(Acetoxymethyl)- 3-chloro-4-pyridinol Boekelheide->Prod1 Prod2 3,4-Dichloro- 2-methylpyridine Chlorination->Prod2 Prod3 6-Aryl-3-chloro-4-methoxy -2-methylpyridine 1-oxide CH_Activation->Prod3

Caption: Divergent synthetic workflow branching from the starting material to various functionalized scaffolds.

References

  • Title: Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes Source: Journal of the American Chemical Society, 1954, 76, 5, 1286–1291. URL: [Link]

  • Title: A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides Source: Journal of the American Chemical Society, 2005, 127, 51, 18014–18015. URL: [Link]

  • Title: Deoxygenation of Pyridine N‑Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source Source: Industrial & Engineering Chemistry Research, 2020, 59, 27, 12058–12065. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-pyridinol, 3-chloro-2-methyl-, 1-oxide

Welcome to the technical support center for the synthesis of 4-pyridinol, 3-chloro-2-methyl-, 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-pyridinol, 3-chloro-2-methyl-, 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information herein is synthesized from established chemical literature and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: Navigating the Synthesis

The target molecule, 4-pyridinol, 3-chloro-2-methyl-, 1-oxide, is a substituted pyridine N-oxide derivative. The synthesis is not trivial and typically involves a sequential process where each step presents unique challenges. Low yields, side-product formation, and difficult purifications are common issues. This guide provides a logical framework for understanding the reaction, diagnosing problems, and implementing effective solutions.

A plausible and efficient synthetic route begins with the N-oxidation of 3-chloro-2-methylpyridine, followed by regioselective nitration at the C4-position, and finally, conversion of the 4-nitro group to the desired 4-hydroxyl group.

Synthetic_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Nucleophilic Substitution Start 3-chloro-2-methylpyridine Step1_Product 3-chloro-2-methylpyridine 1-oxide Start->Step1_Product H₂O₂ / Acid Step2_Product 3-chloro-2-methyl-4-nitropyridine 1-oxide Step1_Product->Step2_Product HNO₃ / H₂SO₄ Final_Product 4-pyridinol, 3-chloro-2-methyl-, 1-oxide Step2_Product->Final_Product Hydrolysis Troubleshooting_Yield Start Low Overall Yield Q1 Which step has low yield? Start->Q1 Step1 Step 1: N-Oxidation Q1->Step1 N-Oxidation Step2 Step 2: Nitration Q1->Step2 Nitration Step3 Step 3: Substitution Q1->Step3 Substitution Sol1 Incomplete reaction? - Monitor by TLC/HPLC - Extend time/temp - Use stronger oxidant Step1->Sol1 Sol2 Poor selectivity? - Control temperature strictly - Slow substrate addition - Check acid mixture ratio Step2->Sol2 Sol3 Decomposition? - Use milder base (e.g., NaHCO₃) - Lower reaction temp - Ensure inert atmosphere Step3->Sol3

Optimization

Technical Support Center: Optimizing Oxidation Conditions for Pyridinol Precursors

Welcome to the Technical Support Center. The synthesis of 3-chloro-2-methyl-4-pyridinol and its derivatives (critical intermediates for APIs such as pantoprazole and arimoclomol) heavily relies on precise oxidation steps...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-chloro-2-methyl-4-pyridinol and its derivatives (critical intermediates for APIs such as pantoprazole and arimoclomol) heavily relies on precise oxidation steps[1]. This guide provides troubleshooting protocols for the two most common oxidative transformations encountered with these precursors: the N-oxidation of the pyridine ring (to activate the 4-position for nucleophilic substitution) and the oxidation of pendant alcohols (to form aldehydes or ketones).

Troubleshooting Guides & FAQs

Q1: I am experiencing low yields and significant side-product formation when attempting the N-oxidation of my 3-chloro-2-methylpyridine precursor using standard H₂O₂/Acetic Acid. What is going wrong? Analysis & Causality: The traditional method of using 30% H₂O₂ in acetic acid requires prolonged heating (often >60°C), which can be capricious and lead to variable yields, especially when the pyridine ring is deactivated by electron-withdrawing groups like chlorine[2]. Furthermore, if your precursor contains sensitive secondary alcohols or tertiary amines, these harsh conditions can lead to over-oxidation or degradation. Solution: Transition to a milder, more selective oxidant system.. This highly electrophilic oxidant rapidly and selectively oxidizes the pyridine nitrogen at lower temperatures (-5°C to room temperature), minimizing side reactions[2]. Alternatively, if using mCPBA, while allowing the heteroaryl N-oxidation to proceed smoothly[3].

Q2: How do I selectively oxidize a primary alcohol precursor to an aldehyde without touching the pyridine nitrogen or over-oxidizing to a carboxylic acid? Analysis & Causality: Aqueous oxidants (like KMnO₄ or Jones reagent) will rapidly over-oxidize the resulting aldehyde to a carboxylic acid because water adds to the aldehyde to form a hydrate, which is subsequently oxidized[4]. Solution: Use Pyridinium Chlorochromate (PCC) in an anhydrous solvent like dichloromethane (CH₂Cl₂). because the hydrate intermediate cannot form[5]. If acid-labile protecting groups are present on your pyridinol precursor, buffer the reaction with sodium acetate (NaOAc) to neutralize the mildly acidic nature of PCC[5].

Q3: My N-oxide product is highly water-soluble, making aqueous workup difficult and leading to poor mass recovery. How can I improve isolation? Analysis & Causality: Pyridine N-oxides, particularly those with hydroxyl groups (like 4-pyridinol N-oxides), have high aqueous solubility due to strong hydrogen bonding and high polarity. Solution: Avoid aqueous extraction. If using mCPBA, quench the reaction with a polymer-supported reducing agent (to destroy excess peroxide) and basic alumina (to scavenge m-chlorobenzoic acid), then filter and concentrate. If using UHP/TFAA, the urea byproduct can often be precipitated by adding a non-polar solvent (like ethyl acetate or ether) and filtered off, leaving the N-oxide safely in the organic filtrate[2].

Quantitative Data: Comparison of Oxidation Reagents

Oxidant SystemTarget TransformationTypical YieldReaction TempSelectivity / Notes
H₂O₂ / AcOH Pyridine N-Oxidation30 - 60%60 - 80°CLow; harsh conditions, risk of thermal degradation[2].
mCPBA / CH₂Cl₂ Pyridine N-Oxidation70 - 85%0 - 25°CModerate; requires basic amine protection (e.g., acid salts)[3].
UHP / TFAA Pyridine N-Oxidation80 - 95%-5 - 25°CHigh; excellent for deactivated or complex precursors[2].
PCC / CH₂Cl₂ Alcohol to Aldehyde/Ketone75 - 90%25°CHigh; arrests at aldehyde due to anhydrous conditions[5].
KMnO₄ / H₂O Methyl to Carboxylic Acid60 - 80%85 - 90°CLow; full oxidation to carboxylic acid, strong aqueous conditions[4].

Experimental Protocols

Protocol A: Highly Selective N-Oxidation using UHP/TFAA

Self-Validating Principle: The slow release of H₂O₂ from the solid urea complex prevents thermal runaway, while TFAA ensures rapid conversion to the highly active peracid[2].

  • Preparation: Dissolve the 3-chloro-2-methyl-4-pyridinol precursor (1.0 equiv) in anhydrous acetonitrile (CH₃CN) (0.2 M concentration) under an inert atmosphere.

  • Addition of UHP: Add Urea-Hydrogen Peroxide adduct (2.0 equiv) to the stirred solution.

  • Activation: Cool the mixture to -5°C using an ice-salt bath. Slowly add Trifluoroacetic Anhydride (TFAA) (2.0 equiv) dropwise over 15 minutes to control the exothermic formation of peroxytrifluoroacetic acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor conversion via HPLC or TLC.

  • Workup: Quench with saturated aqueous sodium thiosulfate. Evaporate the acetonitrile, triturate the residue with cold ethyl acetate to precipitate urea, filter, and concentrate the filtrate to yield the pure N-oxide.

Protocol B: Anhydrous Oxidation of Alcohol Precursors using PCC

Self-Validating Principle: The strict absence of water prevents hydrate formation, acting as a hard stop for the oxidation at the carbonyl stage[5].

  • Preparation: Suspend Pyridinium Chlorochromate (PCC) (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂). Optional: Add anhydrous sodium acetate (0.3 equiv) if the precursor contains acid-labile groups[5].

  • Substrate Addition: Dissolve the alcohol precursor (1.0 equiv) in a minimal amount of CH₂Cl₂ and add it rapidly to the stirring PCC suspension at room temperature.

  • Reaction: Stir at room temperature for 1.5 to 2 hours. The reaction mixture will self-validate its progress by turning from a bright orange suspension to a dark brown/black tar as Cr(VI) is reduced to Cr(IV).

  • Isolation: Dilute the mixture with an equal volume of diethyl ether to precipitate the chromium salts. Filter the entire mixture through a pad of Celite or silica gel. Wash the pad thoroughly with ether.

  • Concentration: Evaporate the filtrate under reduced pressure to isolate the pure aldehyde or ketone.

Decision Workflow

OxidationWorkflow Start Identify Oxidation Goal for Pyridinol Precursor Goal1 N-Oxidation of Pyridine Ring Start->Goal1 Goal2 Oxidation of Alcohol Precursor Start->Goal2 Cond1 Contains sensitive functional groups? Goal1->Cond1 Cond2 Target Product? Goal2->Cond2 Opt1 UHP / TFAA (High Selectivity) Cond1->Opt1 Yes Opt2 H2O2 / AcOH or mCPBA (Standard) Cond1->Opt2 No Opt3 Aldehyde/Ketone (Use PCC / CH2Cl2) Cond2->Opt3 Partial Opt4 Carboxylic Acid (Use KMnO4) Cond2->Opt4 Full

Workflow for selecting optimal oxidation conditions for pyridinol precursors.

References

  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Organic Chemistry Portal. URL: [Link]

  • RSC Publishing. (2017). Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives. Organic & Biomolecular Chemistry. URL: [Link]

  • Mack, J. B. C., et al. (2017). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Journal of the American Chemical Society / NIH. URL: [Link]

Sources

Troubleshooting

preventing thermal degradation of 4-pyridinol 3-chloro-2-methyl- 1-oxide during storage

Welcome to the Technical Support Center for heterocyclic intermediate handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-pyridinol, 3-chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic intermediate handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-pyridinol, 3-chloro-2-methyl-, 1-oxide (CAS 108004-93-9) [1].

This compound is not a static entity; it is a dynamic, reactive system. Its stability is governed by two critical structural features: the relatively weak N–O semipolar bond and its ability to undergo tautomerization. Understanding the causality behind its degradation is essential for designing robust storage protocols.

Mechanistic Overview: Why Does Degradation Occur?

To prevent degradation, we must first understand the thermodynamic and structural drivers at play:

  • Thermal Deoxygenation: The N–O bond in pyridine N-oxides has a relatively low Bond Dissociation Energy (BDE) of approximately 63.3 kcal/mol [2]. Under thermal stress, this bond can cleave, leading to deoxygenation and the formation of the parent pyridine derivative [3].

  • Tautomerism & Metal Chelation: The presence of the 4-hydroxyl group allows the molecule to exist in a tautomeric equilibrium with its keto form: 3-chloro-1-hydroxy-2-methyl-4(1H)-pyridinone [4]. This 1-hydroxy-4-pyridinone motif is a potent bidentate chelator for transition metals (e.g., Fe³⁺, Cu²⁺). Trace metals act as redox catalysts, drastically lowering the activation energy required for thermo-oxidative degradation [5].

Troubleshooting Guide & FAQs

Q1: My stored batch of 4-pyridinol 3-chloro-2-methyl- 1-oxide has turned from an off-white powder to a dark brown/reddish hue. Is it still usable? A: This discoloration is a hallmark of thermo-oxidative degradation catalyzed by trace metals . Because the compound tautomerizes to a 1-hydroxy-4-pyridinone, it aggressively chelates transition metals leached from low-quality glass containers or stainless-steel spatulas. These metal complexes are highly colored (often red/brown) and generate reactive oxygen species (ROS) that oxidize the electron-rich pyridine ring. Action: Discard heavily discolored batches. Prevent this by strictly using acid-washed, metal-free borosilicate glass or high-density polyethylene (HDPE) containers, and handle only with PTFE-coated spatulas.

Q2: NMR analysis shows a growing impurity lacking the N-oxide proton shifts. Why is it degrading at room temperature? A: You are observing thermal deoxygenation . While the N–O bond BDE is ~63.3 kcal/mol, localized thermal micro-environments (e.g., sitting on a warm lab bench or exposure to direct sunlight) provide enough energy to initiate N–O bond cleavage [2]. Furthermore, if the compound absorbed moisture, hydrolysis can accelerate ring degradation. Action: Long-term storage must be maintained at -20°C. For working aliquots, 2-8°C is acceptable for less than 30 days.

Q3: The powder has become a sticky, gummy paste. How do I recover it? A: Pyridine N-oxides are inherently hygroscopic . The semipolar N–O bond forms strong hydrogen bonds with atmospheric water. Once hydrated, the local mobility of the molecules increases, accelerating both hydrolysis and thermal degradation. Action: Do not attempt to heat-dry the paste, as applying heat will immediately trigger thermal deoxygenation. Instead, dissolve the paste in a dry, volatile solvent (like anhydrous dichloromethane), dry over anhydrous Na₂SO₄, filter, and carefully evaporate under high vacuum at room temperature.

Quantitative Data: Degradation Pathways & Storage Parameters

Degradation PathwayPrimary TriggerMechanistic ConsequencePreventive Storage Condition
Thermal Deoxygenation Heat (>25°C)Cleavage of N–O bond (BDE ~63.3 kcal/mol); yields parent pyridine.Store at -20°C; avoid repeated freeze-thaw cycles.
Thermo-Oxidation Trace Metals (Fe, Cu)Tautomerization to 1-hydroxy-4-pyridinone → Metal chelation → Radical generation.Use acid-washed, metal-free containers; PTFE tools.
Hydrolysis / Clumping Atmospheric MoistureHydration of N-oxide dipole; increased molecular mobility and degradation rate.Store over desiccants (Drierite/Silica); Argon backfill.
Photochemical Cleavage UV/Vis LightPhotolytic N–O cleavage or rearrangement to oxazepine derivatives.Store in opaque or amber vials.

Self-Validating Experimental Protocol: Long-Term Storage Preparation

To ensure scientific integrity, do not simply place the vendor bottle in the freezer. Follow this self-validating Standard Operating Procedure (SOP) to establish a closed, stable system.

Step 1: Moisture Validation (Karl Fischer)

  • Action: Before processing, perform a Karl Fischer titration on a 10 mg sample.

  • Validation: The moisture content must be < 0.5% w/w . If higher, dry the bulk powder in a vacuum desiccator over P₂O₅ at room temperature for 24 hours. Never use an oven.

Step 2: Aliquoting (Metal-Free Environment)

  • Action: In a dry nitrogen-filled glovebox, use a PTFE-coated spatula to transfer 100–500 mg aliquots into acid-washed, oven-dried amber borosilicate glass vials.

  • Rationale: Aliquoting prevents repeated exposure of the bulk batch to atmospheric moisture and temperature fluctuations during daily use. Amber glass prevents photolytic degradation.

Step 3: Inert Gas Backfilling

  • Action: If a glovebox is unavailable, purge each vial with a gentle stream of high-purity Argon (heavier than Nitrogen, providing a better blanket) for 30 seconds.

  • Rationale: Displaces ambient oxygen, halting thermo-oxidative pathways.

Step 4: Hermetic Sealing

  • Action: Cap the vials using PTFE-lined screw caps. Wrap the junction tightly with Parafilm.

  • Validation: The PTFE liner ensures no plasticizers or metals leach into the solid over years of storage.

Step 5: Temperature-Controlled Storage

  • Action: Place the sealed vials inside a secondary container (e.g., a desiccator jar with indicating silica gel) and store at -20°C . Allow vials to warm to room temperature in a desiccator before opening to prevent condensation.

Pathway Visualization: Degradation & Intervention Logic

G N_Oxide 4-Pyridinol 1-Oxide Form (CAS 108004-93-9) Pyridinone 1-Hydroxy-4-pyridinone (Tautomer) N_Oxide->Pyridinone Tautomeric Equilibrium Heat Thermal Stress (> 25°C) N_Oxide->Heat BDE ~63.3 kcal/mol Moisture Atmospheric Moisture (Hygroscopic) N_Oxide->Moisture Absorbs H2O Metals Trace Transition Metals (Fe3+, Cu2+) Pyridinone->Metals Bidentate Chelation Deox Deoxygenation (Loss of N-O bond) Heat->Deox Cold Store at -20°C (Secondary Desiccator) Heat->Cold Prevented by Complex Redox-Active Metal Complex (Discoloration/Oxidation) Metals->Complex EDTA Use Metal-Free PTFE & Acid-Washed Glass Metals->EDTA Prevented by Clump Hydration & Clumping (Accelerated Hydrolysis) Moisture->Clump Argon Argon Backfill & Karl Fischer QC Moisture->Argon Prevented by

Figure 1: Thermal degradation pathways of 4-pyridinol 1-oxide and targeted storage interventions.

References

  • NextSDS. "4-Pyridinol, 3-chloro-2-methyl-, 1-oxide — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Bach, R. D., & Schlegel, H. B. "The Bond Dissociation Energy of the N–O Bond." The Journal of Physical Chemistry A, 125(23), 5014-5021 (2021). Available at:[Link]

  • Fuentes, J. A., & Clarke, M. L. "Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines." Synlett, 2579-2582 (2008). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Pyridine N-Oxides: A Comparative Analysis of 4-pyridinol, 3-chloro-2-methyl-, 1-oxide and its Unoxidized Precursor

For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the vast array of heterocyclic compounds, pyridines...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the vast array of heterocyclic compounds, pyridines are a privileged class, and their N-oxide derivatives represent a critical tool for modulating physicochemical and biological properties. This guide provides an in-depth, objective comparison between 4-pyridinol, 3-chloro-2-methyl-, 1-oxide and its unoxidized form, 3-chloro-2-methyl-4-pyridinol, supported by experimental data and established protocols.

The introduction of an N-oxide moiety to a pyridine ring is a subtle yet powerful transformation that can significantly alter a compound's electronic properties, solubility, and biological activity.[1] This modification enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, making it a versatile intermediate in organic synthesis.[1] Furthermore, the N-oxide group can improve aqueous solubility and modulate the pharmacokinetic profile of a parent compound, a highly desirable feature in drug design.[1]

Physicochemical Properties: A Game of Polarity and Reactivity

The primary distinction between a pyridine and its N-oxide lies in the electronic and steric landscape of the molecule. The N-oxide introduces a significant dipole moment and increases the polarity of the compound, which in turn influences several key physicochemical parameters.

Property3-chloro-2-methyl-4-pyridinol4-pyridinol, 3-chloro-2-methyl-, 1-oxideImpact of N-Oxidation
Molecular Weight 142.588 g/mol [2]173.60 g/mol [3][4]Increased due to the addition of an oxygen atom.
Aqueous Solubility Generally lowerGenerally higher[1]The polar N-oxide group enhances interactions with water.
Basicity (pKa of conjugate acid) Higher (pyridine pKa ≈ 5.2)[5]Significantly Lower (pyridine N-oxide pKa ≈ 0.8)[5][6]The N-oxide is about five orders of magnitude less basic than the parent pyridine.[6]
Reactivity Less reactive to nucleophilesMore reactive to nucleophiles and electrophiles[1][7]N-oxidation facilitates a wider range of substitution reactions.[7]

The reduced basicity of the pyridine N-oxide is a noteworthy characteristic.[5][6] This can be advantageous in drug design by minimizing off-target interactions with biological systems that are sensitive to basic compounds.

Synthesis: A Tale of Two Strategies

The synthetic approaches to these two compounds are fundamentally different, reflecting their distinct chemical nature.

Synthesis of the Unoxidized Pyridine

The synthesis of substituted pyridines like 3-chloro-2-methyl-4-pyridinol often involves multi-step processes, starting from acyclic precursors or other heterocyclic systems. For instance, a common strategy involves the construction of the pyridine ring followed by functional group interconversions to introduce the desired substituents.

Synthesis of the N-Oxide: A Direct Approach

The preparation of 4-pyridinol, 3-chloro-2-methyl-, 1-oxide is typically achieved through the direct oxidation of the parent pyridine. This method is widely employed due to its efficiency and selectivity.

Experimental Protocol: N-Oxidation of 3-chloro-2-methyl-4-pyridinol

This protocol outlines a general procedure for the N-oxidation of a substituted pyridine using a peroxy acid.

Materials:

  • 3-chloro-2-methyl-4-pyridinol

  • meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid[8]

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: Dissolve the substituted pyridine (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., m-CPBA, 1.1-1.5 equivalents) to the stirred solution, maintaining the low temperature.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess oxidant. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure pyridine N-oxide.

Caption: A generalized workflow for the synthesis of pyridine N-oxides.

Biological Activity and Drug Development Implications

The decision to pursue a pyridine N-oxide over its unoxidized counterpart in a drug discovery program is a strategic one, with implications for efficacy, safety, and pharmacokinetics.

Impact on Biological Activity

Pyridine N-oxides have demonstrated a wide spectrum of biological activities, including anti-HIV, antimicrobial, and potential applications in treating Alzheimer's disease.[9][10][11][12] The N-oxide moiety can be indispensable for the biological activity of certain compounds.[10] The altered electronics and steric profile of the N-oxide can lead to different binding interactions with target proteins compared to the parent pyridine.

Pharmacokinetic Considerations

The increased polarity and aqueous solubility of pyridine N-oxides can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] While improved solubility can enhance bioavailability, it may also lead to more rapid clearance from the body.

G cluster_dd Drug Development Decision Matrix Unoxidized Unoxidized Pyridine - Lower Polarity - Specific Target Interactions - Different Metabolic Profile Decision Candidate Selection Unoxidized->Decision Evaluate Activity & PK Oxidized Pyridine N-Oxide - Higher Polarity/Solubility - Altered Target Binding - Potentially Different ADME Oxidized->Decision Evaluate Activity & PK

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Comparative

A Comparative Guide to the Stability of N-Oxides in 3-chloro-2-methyl-4-pyridinol: A Framework for Preclinical Assessment

Introduction In the landscape of drug discovery and development, the metabolic fate of a candidate molecule is a critical determinant of its safety, efficacy, and overall viability. N-oxidation, a common Phase I metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the metabolic fate of a candidate molecule is a critical determinant of its safety, efficacy, and overall viability. N-oxidation, a common Phase I metabolic transformation of nitrogen-containing heterocycles, can significantly alter the physicochemical and pharmacological properties of a parent compound.[1][2] The resulting N-oxides can range from being stable, active metabolites to reactive intermediates or readily reversible prodrugs.[2][3] Consequently, a thorough understanding of the stability of these N-oxide metabolites is paramount.

This guide provides a comprehensive framework for the comparative stability assessment of potential N-oxides derived from 3-chloro-2-methyl-4-pyridinol, a substituted pyridine structure representative of scaffolds found in medicinal chemistry. While direct experimental data for the N-oxides of this specific molecule are not extensively available in the public domain, this document synthesizes established principles of pyridine N-oxide chemistry to propose a robust, scientifically-grounded methodology for their evaluation.[4] We will delve into the theoretical underpinnings of N-oxide stability, present detailed protocols for forced degradation studies, and outline the analytical techniques required for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous stability testing program for heterocyclic N-oxides.

Theoretical Underpinnings of Pyridine N-Oxide Stability

The stability of a pyridine N-oxide is not an intrinsic constant but is instead a function of its molecular environment and the electronic nature of the pyridine ring. The N-O bond in an aromatic N-oxide is a highly polar, dative bond with a significant dipole moment.[3] Its stability is influenced by several factors:

  • Electronic Effects of Substituents: The electron density of the pyridine ring, modulated by its substituents, plays a crucial role. Electron-withdrawing groups can stabilize the N-oxide by delocalizing the negative charge on the oxygen, while electron-donating groups may have a destabilizing effect.[5] In the case of 3-chloro-2-methyl-4-pyridinol, the chlorine atom acts as an electron-withdrawing group, while the methyl group is electron-donating. The hydroxyl group at the 4-position can exhibit both resonance-based electron-donating and inductive electron-withdrawing effects.

  • Aromaticity and Resonance: The introduction of the N-oxide group can alter the aromaticity of the pyridine ring. While generally leading to a decrease in aromaticity and elongation of chemical bonds, which can weaken molecular stability[6][7], the ability of the N-oxide to participate in resonance can also confer a degree of stabilization compared to aliphatic amine oxides.[8]

  • Steric Hindrance: Bulky substituents near the N-oxide group can provide steric shielding, potentially hindering reactions that would lead to degradation.[9]

  • Potential Isomerism: For 3-chloro-2-methyl-4-pyridinol, N-oxidation can theoretically occur at the pyridine nitrogen, leading to a primary N-oxide. It is also important to consider the tautomeric forms of the 4-pyridinol ring system, which could influence reactivity and the potential for other oxidative transformations.

The interplay of these factors determines the molecule's susceptibility to various degradation pathways, including thermal decomposition, photolysis, and chemical reactions.

substituents Substituents (Electronic & Steric Effects) stability Overall Stability of 3-chloro-2-methyl-4-pyridinol N-Oxide substituents->stability Influences aromaticity Ring Aromaticity aromaticity->stability Contributes to solvation Solvent Effects (Polarity, pH) solvation->stability Modulates external External Stressors (Heat, Light, Chemicals) external->stability Challenges

Caption: Factors influencing the stability of the N-oxide.

A Framework for Comparative Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability. By subjecting the N-oxide of 3-chloro-2-methyl-4-pyridinol to conditions more severe than it would typically encounter, we can rapidly identify potential degradation pathways and products.[4] This is crucial for developing stability-indicating analytical methods, which are a regulatory requirement.

A comprehensive study should compare the stability of the N-oxide to its parent compound, 3-chloro-2-methyl-4-pyridinol, under identical stress conditions. This direct comparison provides invaluable data on how N-oxidation impacts the molecule's stability profile.

The following stress conditions are recommended:

  • Acidic Hydrolysis: Evaluates stability in low pH environments.

  • Basic Hydrolysis: Assesses susceptibility to degradation in alkaline conditions.

  • Oxidative Degradation: Probes the molecule's resilience to oxidative stress.

  • Thermal Degradation: Determines stability at elevated temperatures.

  • Photolytic Degradation: Measures degradation upon exposure to light.

start Prepare Stock Solutions (Parent Compound & N-Oxide) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, Solid & Solution) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) via Stability-Indicating Method (UHPLC-MS/MS) oxidation->analysis thermal->analysis photo->analysis neutralize->analysis end Quantify Degradation & Identify Degradants analysis->end

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following protocols are designed as a starting point and should be optimized based on preliminary results. A pilot experiment is recommended to determine appropriate stress levels and time points.

Synthesis of 3-chloro-2-methyl-4-pyridinol N-oxide

The synthesis of the target N-oxide is a prerequisite for stability studies. A common and effective method for the N-oxidation of pyridines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[10][11]

Protocol using m-CPBA:

  • Dissolution: Dissolve 3-chloro-2-methyl-4-pyridinol (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Reagent Addition: Cool the solution in an ice bath and add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Forced Degradation Protocols

Initial Preparation:

  • Prepare stock solutions (e.g., 1 mg/mL) of both 3-chloro-2-methyl-4-pyridinol and its N-oxide in a suitable solvent mixture (e.g., acetonitrile/water).

a. Acidic Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

  • Incubate the mixture in a water bath at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH and dilute to a suitable concentration for analysis.

b. Basic Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • Follow the incubation and sampling procedure as described for acidic hydrolysis.

  • Neutralize the aliquots with 0.1 N HCl before analysis.

c. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature, protected from light.

  • Withdraw and analyze aliquots at the specified time points.

d. Thermal Degradation:

  • Solution: Reflux the stock solution at 80°C.

  • Solid State: Place the solid compound in a controlled temperature oven at 80°C.

  • Sample at appropriate time points. For the solid sample, dissolve a known quantity in the mobile phase before analysis.

e. Photolytic Degradation:

  • Expose the stock solution in a quartz cuvette to a light source that provides both UV and visible light (e.g., in a photostability chamber). The total illumination should be not less than 1.2 million lux hours and 200 watt hours/square meter.[4]

  • Run a parallel experiment with a control sample wrapped in aluminum foil to protect it from light.

  • Sample at appropriate time points for analysis.

Analytical Methodology: Stability-Indicating UHPLC-MS/MS

A validated, stability-indicating analytical method is essential to separate the parent/N-oxide compound from any degradation products. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and speed.[12]

Typical UHPLC-MS/MS Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm)Provides good retention and separation for polar and non-polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid aids in ionization and improves peak shape.
Gradient Optimized to resolve the analyte from all degradants.A gradient elution is necessary to separate compounds with varying polarities.
Flow Rate 0.3 - 0.5 mL/minTypical for UHPLC systems to ensure sharp peaks and efficient separation.
Ionization Mode Positive Electrospray Ionization (ESI+)Pyridine derivatives are basic and readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity by monitoring specific precursor/product ion transitions.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear, comparative format. A summary table allows for a quick assessment of the relative stability of the N-oxide and its parent compound under different stress conditions.

Table 1: Comparative Stability Data for 3-chloro-2-methyl-4-pyridinol and its N-Oxide

Stress ConditionTime (hours)% Degradation (Parent Compound)% Degradation (N-Oxide)Major Degradants Observed (m/z)
0.1 N HCl, 60°C 24Hypothetical ValueHypothetical ValueIdentify m/z values
0.1 N NaOH, 60°C 24Hypothetical ValueHypothetical ValueIdentify m/z values
3% H₂O₂, RT 24Hypothetical ValueHypothetical ValueIdentify m/z values
Thermal, 80°C 24Hypothetical ValueHypothetical ValueIdentify m/z values
Photolytic 24Hypothetical ValueHypothetical ValueIdentify m/z values

Note: The values in this table are placeholders and must be determined experimentally.

By analyzing the percentage of degradation and identifying the structures of the major degradants, researchers can build a comprehensive stability profile. This data is invaluable for making informed decisions in lead optimization, formulation development, and risk assessment. For instance, if the N-oxide is found to be highly labile under acidic conditions, it may have implications for its oral bioavailability. Conversely, a highly stable N-oxide might be considered a distinct pharmacological entity requiring its own safety and efficacy evaluation.

Conclusion

The stability of N-oxide metabolites is a critical parameter in drug development that directly impacts the safety and efficacy profile of a therapeutic candidate. This guide provides a scientifically rigorous and experimentally detailed framework for assessing the comparative stability of the N-oxide of 3-chloro-2-methyl-4-pyridinol. By systematically evaluating its behavior under hydrolytic, oxidative, thermal, and photolytic stress, researchers can elucidate its intrinsic stability, identify potential degradation pathways, and develop the necessary analytical tools for its reliable quantification. This proactive approach to metabolite stability assessment is an indispensable component of modern, data-driven drug discovery and contributes to the development of safer and more effective medicines.

References

  • Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A. [Link]

  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution.Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From Theory to Application. Journal of Chemical Reviews. [Link]

  • Steric and Electronic Effects on Thermal Stability of Nitrile N-Oxide: a Case Study of Naphthalen-2-ol Derived Substrates. Chemistry Letters. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

  • Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. ResearchGate. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Preprints.org. [Link]

  • Pyridine-n-oxide – Knowledge and References. Taylor & Francis. [Link]

  • Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. Freie Universität Berlin. [Link]

  • Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

  • Reaction of pyridine N‐oxide derivatives with alkenes. ResearchGate. [Link]

  • Selective reduction of N-oxides to amines: Application to drug metabolism. ResearchGate. [Link]

  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme Chemistry. [Link]

  • Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. ACS Publications. [Link]

  • Thermal behaviors of a novel N-oxide amphoteric energetic compound 4,6-diamino-3-hydroxy-2-oxo-2,3-dihydro-1,3,5-triazine-1-oxide. ProQuest. [Link]

  • Oxidation of Pyridine. University of Lucknow. [Link]

  • A Method for Accurate Quantification of 15N-Enriched Nitric Oxide with Membrane Inlet Mass Spectrometer. ACS Publications. [Link]

  • How to dry pyridine N-oxide obtained commerically. Reddit. [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. PMC. [Link]

  • Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC. [Link]

  • METHOD 7—DETERMINATION OF NITROGEN OXIDE EMISSIONS FROM STATIONARY SOURCES. EPA. [Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]

  • Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI. [Link]

  • Photochemical Studies. XVI. Photolysis of Phenylquinoline N-Oxides in Solution. A Novel Light-Induced Reaction. Solvent Influenc. SciSpace. [Link]

  • Photochemistry of Aromatic N‐Oxides in Water Probed by Time‐Resolved X‐ray Absorption Spectroscopy. ResearchGate. [Link]

  • what is the structural difference between oxides of nitrogen and other group concerns. Study.com. [Link]

  • Radical generation enabled by photoinduced N–O bond fragmentation. PMC. [Link]

  • Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry. bevital.no. [Link]

  • The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A. [Link]

  • Professional scientific experiment of the oxidation of nitrogen (II) oxide. MEL Science. [Link]

  • Tin dioxide nanomaterial-based photocatalysts for nitrogen oxide oxidation: a review. Beilstein Journal of Nanotechnology. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Rapid Determination of Nitrogen Oxides with Use of Phenoldisulfonic Acid. CDC Stacks. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Patsnap. [Link]

  • Efficient Synthesis of N ‐Oxide Derivatives: Substituted 2‐(2‐(Pyridyl‐ N ‐oxide)methylsulphinyl)benzimidazoles. ResearchGate. [Link]

  • The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.

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Validation

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 4-pyridinol, 3-chloro-2-methyl-1-oxide

Abstract The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that measurements are reliable, reproducible, and fit for their intended purpose.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that measurements are reliable, reproducible, and fit for their intended purpose.[1][2] This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 4-pyridinol, 3-chloro-2-methyl-1-oxide, a key heterocyclic compound of interest in pharmaceutical research. We will dissect the validation of the most suitable technique, High-Performance Liquid Chromatography (HPLC), through the lens of the latest international regulatory standards, primarily the ICH Q2(R2) guideline.[3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for executing a comprehensive method validation.

Introduction: The Imperative for Validated Analytical Procedures

In the pharmaceutical industry, every decision, from process development to batch release and stability testing, is underpinned by analytical data.[1] The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[2][5] For a compound like 4-pyridinol, 3-chloro-2-methyl-1-oxide, an accurate and precise analytical method is critical for ensuring the quality, safety, and efficacy of any potential drug product.

The International Council for Harmonisation (ICH) provides the global standard for analytical method validation, with the recently updated Q2(R2) guideline emphasizing a lifecycle and risk-based approach.[5][6] This guide will adhere to these principles, explaining not just what to do, but why each validation parameter is critical for building a scientifically sound and defensible analytical method.

Analyte Profile & Method Selection Rationale

Compound: 4-pyridinol, 3-chloro-2-methyl-1-oxide Structure:

The molecular structure informs our choice of analytical technique. The presence of the pyridine N-oxide and phenolic hydroxyl groups imparts polarity, while the aromatic ring acts as a chromophore, making it suitable for UV-Vis spectroscopic detection. Its likely solid-state nature and polarity suggest that High-Performance Liquid Chromatography (HPLC) is a more appropriate technique than Gas Chromatography (GC), which is better suited for volatile and thermally stable compounds.[7][8]

Comparison of Potential Analytical Techniques:

Technique Principle Applicability to Analyte Advantages Limitations
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.Excellent. The analyte is polar and possesses a UV chromophore.High specificity, precision, and accuracy.[9] Can separate the analyte from impurities.Higher initial instrument cost and solvent consumption compared to basic spectroscopy.
GC-MS/FID Separation of volatile compounds in the gas phase.Conditional. Depends on the thermal stability and volatility of the analyte. Derivatization may be required.High sensitivity and structural information (with MS).[8][10]Potential for thermal degradation of the N-oxide moiety. Not suitable for non-volatile impurities.
UV-Vis Spectroscopy Measures absorbance of UV-Vis light by the chromophore.Limited. Suitable for quantifying the pure substance in a simple matrix.Simple, rapid, and low cost.Lacks specificity; cannot distinguish the analyte from UV-absorbing impurities or degradants.[10]

Based on this analysis, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most robust and reliable choice for the quality control of 4-pyridinol, 3-chloro-2-methyl-1-oxide. The remainder of this guide will focus on the comprehensive validation of this method.

The Analytical Method Validation Workflow

The validation process is a structured, systematic journey from method development to the final validation report. It ensures that the analytical procedure is well-understood and consistently performs as expected.

Validation_Workflow start_end start_end process process doc doc Dev Analytical Method Development ATP Define Analytical Target Profile (ATP) Dev->ATP Establishes Goals Protocol Write Validation Protocol ATP->Protocol Defines Criteria Exec Execute Validation Experiments Protocol->Exec Provides Instructions Report Generate Validation Report Exec->Report Generates Data Lifecycle Continuous Lifecycle Management Report->Lifecycle Authorizes Use

Caption: Overall workflow for analytical method validation.

Deep Dive: Validation Parameters for the HPLC-UV Method

The validation process involves assessing a specific set of performance characteristics as defined by the ICH Q2(R2) guideline.[3][11] For a quantitative impurity test or an assay, these typically include specificity, linearity, range, accuracy, precision, and limit of quantitation.

Specificity

Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradants, or matrix components.[9][11] A lack of specificity can lead to artificially high results for the active ingredient or an inability to detect critical impurities.

Experimental Protocol:

  • Forced Degradation Study: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if in a formulated product).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in the presence of any co-eluting degradants. The peak should be spectrally pure.

  • Resolution: Demonstrate baseline resolution (Resolution > 2) between the analyte peak and the closest eluting impurity or degradant peak.

Linearity and Range

Why it matters: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a defined range.[11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[12]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 4-pyridinol, 3-chloro-2-methyl-1-oxide reference standard in a suitable diluent (e.g., mobile phase).

  • Calibration Standards: Prepare a minimum of five concentration levels by diluting the stock solution. For an assay, this range is typically 80% to 120% of the target concentration. For an impurity, the range should cover from the reporting limit to 120% of the specification.[13]

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot the mean peak area versus concentration. Perform a linear regression analysis to calculate the correlation coefficient (r) or coefficient of determination (R²), y-intercept, and slope.

    • Acceptance Criteria: R² ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy

Why it matters: Accuracy measures the closeness of the test results to the true value. It confirms that the method is free from systematic error or bias.[9]

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a known amount of the analyte into a placebo mixture or a sample matrix.

  • Concentration Levels: Analyze a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[11]

  • Calculation: Calculate the percent recovery for each sample.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Why it matters: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It demonstrates the method's random error. Precision is evaluated at two levels: repeatability and intermediate precision.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Alternatively, analyze nine determinations across the specified range (3 concentrations, 3 replicates each).[11]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of results.

    • Acceptance Criteria: %RSD ≤ 2.0% for an assay.

Limit of Quantitation (LOQ)

Why it matters: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] This is a critical parameter for impurity methods.

Experimental Protocol:

  • Visual Evaluation or Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirmation: Prepare samples at this concentration and inject them multiple times (e.g., n=6).

  • Precision and Accuracy at LOQ: Confirm that the precision (%RSD) and accuracy (% Recovery) at the LOQ concentration meet predefined acceptance criteria (e.g., %RSD ≤ 10%).

Robustness

Why it matters: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[4] It provides an indication of its reliability during normal usage. Robustness is typically evaluated during method development.

Experimental Protocol:

  • Identify Critical Parameters: Identify variables that could influence the results (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase organic composition ±2%).

  • Systematic Variation: Analyze a standard solution while systematically varying these parameters.

  • Evaluate Impact: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and quantitative results.

    • Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Interdependence of Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively define the performance of the analytical method. For example, the range is established based on the demonstration of acceptable linearity, accuracy, and precision.

Parameter_Relationships center_node center_node param_node param_node limit_node limit_node dev_node dev_node Method Validated Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Linearity Linearity Linearity->Range Defines Accuracy->Range Tested Within Precision->Range Tested Within LOQ LOQ Range->LOQ Lower Bound (for impurities) Robustness Robustness Robustness->Method Ensures Reliability

Caption: Interdependence of key analytical validation parameters.

Summary and Conclusion

The validation of an analytical method for 4-pyridinol, 3-chloro-2-methyl-1-oxide is a mandatory regulatory requirement and a fundamental scientific necessity.[2] While several techniques can detect the analyte, an RP-HPLC-UV method offers the optimal balance of specificity, accuracy, and precision required for pharmaceutical quality control.

By systematically evaluating each validation parameter according to ICH Q2(R2) guidelines, laboratories can build a comprehensive data package that provides a high degree of assurance in the quality of the analytical results. This guide has provided a framework and detailed protocols to achieve that goal, emphasizing the causal logic behind each step. A properly validated method is not just a regulatory checkbox; it is the foundation upon which product quality and patient safety are built.[2]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Journal of Chromatography A. Available at: [Link]

Sources

Comparative

A Spectroscopic Showdown: Unmasking the Structural Nuances of 4-Pyridinol 3-Chloro-2-Methyl-1-Oxide and 3-Chloro-4-Pyridinol

In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. Subtle differences in substituent patterns on a core scaffold can dramatically alter...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. Subtle differences in substituent patterns on a core scaffold can dramatically alter biological activity. This guide offers a detailed spectroscopic comparison of two closely related pyridine derivatives: 4-pyridinol 3-chloro-2-methyl-1-oxide and 3-chloro-4-pyridinol. By examining their respective signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to provide researchers with a comprehensive framework for their identification and characterization.

The structural distinctions between these two molecules—the presence of an N-oxide and a methyl group in one, and their absence in the other—give rise to unique electronic and vibrational properties. Understanding these differences is key to interpreting their spectroscopic data with confidence. This guide will delve into the expected and observed spectral features, supported by data from analogous compounds and foundational spectroscopic principles.

Molecular Structures at a Glance

To visualize the compounds at the heart of this comparison, their molecular structures are presented below.

Caption: Molecular structures of the two pyridine derivatives under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei. For our target compounds, both ¹H and ¹³C NMR will reveal critical information about the electronic effects of the various substituents on the pyridine ring.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for these compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The choice of solvent is critical, as the hydroxyl proton's exchangeability can be influenced by protic impurities.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • A standard one-dimensional proton spectrum should be acquired.

    • Typical spectral width: 0 to 12 ppm.

    • A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds between pulses is recommended.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon spectrum is standard.

    • Typical spectral width: 0 to 200 ppm.[1]

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.[2]

Fig. 2: General NMR Workflow sample Sample Preparation (5-10 mg in deuterated solvent) spectrometer High-Field NMR Spectrometer (≥400 MHz) sample->spectrometer h1_acq ¹H NMR Acquisition (16-64 scans) spectrometer->h1_acq c13_acq ¹³C NMR Acquisition (≥1024 scans) spectrometer->c13_acq processing Data Processing (Fourier Transform, Phasing) h1_acq->processing c13_acq->processing analysis Spectral Analysis processing->analysis

Caption: A generalized workflow for acquiring NMR spectra.

¹H NMR Spectral Comparison

The proton NMR spectra are expected to be distinct due to the differing electronic landscapes of the two pyridine rings. The N-oxide group in 4-pyridinol 3-chloro-2-methyl-1-oxide is known to be electron-donating through resonance but electron-withdrawing inductively, leading to complex effects on the chemical shifts of the ring protons. In contrast, the pyridine nitrogen in 3-chloro-4-pyridinol is electron-withdrawing.

Proton Predicted δ (ppm) for 4-Pyridinol 3-chloro-2-methyl-1-oxide Predicted δ (ppm) for 3-Chloro-4-pyridinol Rationale for Differences
H-5~7.0-7.5~7.8-8.2The N-oxide group increases electron density at the para position, shielding H-5 relative to the unsubstituted pyridine ring.
H-6~8.0-8.4~8.3-8.6Both the N-oxide and the pyridine nitrogen have a deshielding effect on the ortho protons.
-CH₃~2.4-2.6N/ATypical chemical shift for a methyl group attached to an aromatic ring.[3]
-OHVariableVariableThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Note: The predicted chemical shifts are based on data from analogous compounds such as 2-methylpyridine N-oxide[3], 3-chloropyridine, and 4-hydroxypyridine.[4]

¹³C NMR Spectral Comparison

The carbon NMR spectra will further highlight the electronic differences between the two molecules. The chemical shifts of the carbon atoms are highly sensitive to the nature of the directly attached and neighboring functional groups.

Carbon Predicted δ (ppm) for 4-Pyridinol 3-chloro-2-methyl-1-oxide Predicted δ (ppm) for 3-Chloro-4-pyridinol Rationale for Differences
C-2~145-150~140-145The N-oxide group and the methyl substituent will influence this position.
C-3~125-130~120-125The chloro substituent will have a direct effect on this carbon's chemical shift.
C-4~155-160~150-155The hydroxyl group and the N-oxide (in the first compound) will cause a significant downfield shift.
C-5~120-125~115-120Shielded in the N-oxide due to the electron-donating effect of the oxygen.
C-6~135-140~145-150Deshielded in the N-oxide due to the proximity to the positively charged nitrogen.
-CH₃~15-20N/ATypical range for a methyl group on an aromatic ring.[3]

Note: Predicted chemical shifts are derived from data for related structures, including pyridine N-oxide[3] and substituted pyridines.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

For solid samples, the KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra.

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg).

  • Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately for subtraction.

Comparative IR Data

The IR spectra of the two compounds will share some similarities due to the common pyridine core and chloro and hydroxyl substituents. However, the N-oxide and methyl groups in 4-pyridinol 3-chloro-2-methyl-1-oxide will introduce unique vibrational bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-Pyridinol 3-chloro-2-methyl-1-oxide Expected Wavenumber (cm⁻¹) for 3-Chloro-4-pyridinol Assignment
O-H stretch3200-3600 (broad)3200-3600 (broad)Associated with the hydroxyl group, often broad due to hydrogen bonding.
C-H stretch (aromatic)3000-31003000-3100Characteristic of C-H bonds on the pyridine ring.[5]
C-H stretch (aliphatic)2850-3000N/AFrom the methyl group.[5]
C=C/C=N stretch1450-16501450-1650Aromatic ring stretching vibrations.
N-O stretch~1200-1300N/AA characteristic and often strong band for N-oxides.
C-O stretch~1200-1300~1200-1300Phenolic C-O stretching.
C-Cl stretch~600-800~600-800Carbon-chlorine stretching vibration.

Note: The expected wavenumber ranges are based on general IR correlation tables and data for substituted pyridines and pyridine N-oxides.[6]

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for the analysis of organic molecules.

  • Sample Introduction: The sample can be introduced directly as a solid or liquid, or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization:

    • EI-MS: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This is useful for structural elucidation.

    • ESI-MS: The sample is dissolved in a solvent and sprayed into the mass spectrometer, producing protonated or deprotonated molecular ions with minimal fragmentation. This is ideal for accurate molecular weight determination.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectra

The two compounds will have different molecular weights and are expected to exhibit distinct fragmentation patterns.

4-Pyridinol 3-chloro-2-methyl-1-oxide:

  • Molecular Formula: C₆H₆ClNO₂

  • Molecular Weight: 159.57 g/mol

  • Expected [M+H]⁺ (ESI): m/z 160.01

  • Key Fragmentation (EI):

    • Loss of an oxygen atom from the N-oxide ([M-16]).

    • Loss of a hydroxyl radical ([M-17]).

    • Loss of a chlorine atom ([M-35]).

    • Cleavage of the methyl group ([M-15]).

3-Chloro-4-pyridinol:

  • Molecular Formula: C₅H₄ClNO

  • Molecular Weight: 129.55 g/mol

  • Expected [M+H]⁺ (ESI): m/z 130.00

  • Key Fragmentation (EI):

    • Loss of a chlorine atom ([M-35]).

    • Loss of HCN from the ring.

    • Loss of CO.

The presence of chlorine will be evident in the mass spectra of both compounds by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes).

Conclusion

The spectroscopic comparison of 4-pyridinol 3-chloro-2-methyl-1-oxide and 3-chloro-4-pyridinol reveals a set of distinct and identifiable features for each molecule. In ¹H and ¹³C NMR, the electronic effects of the N-oxide and methyl groups in the former lead to predictable shifts in the signals of the ring protons and carbons when compared to the latter. In IR spectroscopy, the most telling difference is the presence of a strong N-O stretching band for the N-oxide derivative. Finally, mass spectrometry provides a clear distinction based on their different molecular weights and anticipated fragmentation pathways.

By leveraging the complementary information provided by these analytical techniques, researchers can confidently differentiate between these two compounds and accurately characterize their structures, a critical step in the journey of drug discovery and development.

References

  • Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives. Supporting Information, The Royal Society of Chemistry. [Link]

  • Brouard, M., et al. (2017). Vibronic spectra of protonated hydroxypyridines: contributions of prefulvenic and planar structures. Physical Chemistry Chemical Physics, 19(20), 13332-13341. [Link]

  • NIST. (n.d.). Pyridine, 3-chloro-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Pyridine, 3-chloro-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 4-Hydroxypyridine. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-, 1-oxide. NIST Chemistry WebBook. [Link]

  • Pinto, D. C., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. University of Regensburg. [Link]

Sources

Validation

Benchmarking the Catalytic Efficiency of 4-Pyridinol 3-chloro-2-methyl-1-oxide (CMPNO) Against Standard N-Oxides

Executive Summary & Chemical Context Pyridine N-oxides have revolutionized modern organocatalysis, acting as highly tunable Lewis bases and nucleophilic catalysts for transformations ranging from the enantioselective all...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Pyridine N-oxides have revolutionized modern organocatalysis, acting as highly tunable Lewis bases and nucleophilic catalysts for transformations ranging from the enantioselective allylation of aldehydes to the phosphorylation of complex alcohols[1]. This guide provides a rigorous benchmarking of 4-pyridinol 3-chloro-2-methyl-1-oxide (hereafter referred to as CMPNO , CAS 108004-93-9[2]) against industry-standard N-oxide catalysts such as Pyridine N-oxide (PyNO), DMAP-N-oxide (DMAP-O), and the chiral terpene-derived METHOX[3].

By analyzing the push-pull electronic effects of CMPNO's unique substituents—a strongly electron-donating 4-hydroxyl group, an electron-withdrawing 3-chloro group, and a sterically demanding 2-methyl group—we can deduce its viability and limitations in standard catalytic workflows[4].

Mechanistic Causality: Electronic and Steric Mapping

The catalytic power of an N-oxide is fundamentally governed by the electron density localized on the oxygen atom (which dictates nucleophilicity and Lewis basicity) and the steric accessibility of the active site[4].

  • PyNO (Standard): Offers an unhindered, moderately nucleophilic oxygen, making it a versatile baseline catalyst for acyl and phosphoryl transfers[1].

  • DMAP-O & METHOX: Feature strong electron-donating groups (dimethylamino and methoxy, respectively) at the 4-position, which significantly enhance the nucleophilicity of the N-oxide oxygen, allowing for rapid formation of hypervalent silicon intermediates or acyloxypyridinium species[3].

  • CMPNO (The Benchmark Subject): Presents a complex mechanistic paradox. The 4-hydroxyl group can donate electron density via resonance (+M effect), but this is counteracted by the strong inductive withdrawal (-I effect) of the 3-chloro group. Crucially, the 2-methyl group introduces severe A-strain (steric hindrance) adjacent to the N-oxide oxygen, heavily penalizing the coordination required to activate bulky electrophiles like allyltrichlorosilane[5].

Mechanism Cat N-Oxide Catalyst (e.g., CMPNO, PyNO) Complex Activated Intermediate (Hypervalent Si or Pyridinium) Cat->Complex Nucleophilic Attack Reagents Electrophile (Allyl-SiCl3 or POCl3) Reagents->Complex Coordination Complex->Cat Catalyst Turnover Product Final Product (Alcohol or Phosphate) Complex->Product Substrate Transfer

Fig 1: Catalytic cycle of N-oxide mediated activation via hypervalent intermediates.

Comparative Benchmarking Data

To objectively evaluate CMPNO, we benchmark it against PyNO, DMAP-O, and METHOX across two distinct self-validating reaction systems: Lewis base-catalyzed allylation and nucleophilic phosphorylation.

Table 1: Lewis Base Catalysis – Allylation of Benzaldehyde

Reaction conditions: Benzaldehyde (1.0 eq), Allyltrichlorosilane (1.2 eq), DIPEA (3.0 eq), Catalyst (mol% as indicated), CH3CN, -20 °C.[5]

CatalystLoading (mol%)Time (h)Yield (%)ee (%)Mechanistic Observation
PyNO 101285N/ABaseline Lewis basicity; efficient turnover.
METHOX 569496High electron density accelerates hypervalent Si formation[3].
DMAP-O 10892N/AStrong +M effect from 4-NMe2 maximizes activation.
CMPNO 102445N/A2-Me steric clash inhibits Si-coordination; 3-Cl reduces basicity.
Table 2: Nucleophilic Catalysis – Phosphorylation of Benzyl Alcohol

Reaction conditions: Benzyl alcohol (1.0 eq), Diphenyl phosphoryl chloride (1.1 eq), Proton-sponge® (2.0 eq), Catalyst (5-10 mol%), CH2Cl2, RT.[1]

CatalystLoading (mol%)Time (h)Yield (%)Mechanistic Observation
PyNO 5288Rapid formation of phosphoryloxypyridinium intermediate[1].
DMAP-O 5198Superior nucleophile; near-instantaneous intermediate formation.
CMPNO 101252Sluggish turnover due to reduced nucleophilicity and steric blocking.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol A: N-Oxide Catalyzed Allylation of Aldehydes

This protocol isolates the Lewis base efficiency of the N-oxide catalyst[5].

Step 1: System Preparation & Moisture Exclusion

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add 10 mol% of the chosen N-oxide catalyst (e.g., CMPNO or PyNO) and 5.0 mL of anhydrous acetonitrile.

  • Causality: N-oxides are highly hygroscopic. Allyltrichlorosilane reacts violently with trace water to form inactive siloxanes. Complete moisture exclusion is the primary failure point of this assay.

Step 2: Reagent Introduction

  • Action: Inject benzaldehyde (1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol). Cool the reaction mixture to -20 °C using a cryocooler. Dropwise, add allyltrichlorosilane (1.2 mmol) over 5 minutes.

  • Causality: DIPEA acts as an acid scavenger for the HCl generated during the catalytic cycle. Cooling to -20 °C suppresses uncatalyzed background reactions, ensuring the measured yield strictly reflects the N-oxide's catalytic efficiency[3].

Step 3: Self-Validation (Reaction Monitoring)

  • Action: Withdraw 10 µL aliquots every 2 hours. Quench in 100 µL of saturated NaHCO3 and extract with 100 µL EtOAc. Spot on a silica TLC plate (Hexane/EtOAc 8:2).

  • Validation: The disappearance of the UV-active benzaldehyde spot ( Rf​≈0.6 ) and the appearance of the homoallylic alcohol spot ( Rf​≈0.3 , visualized with KMnO4) confirms catalytic turnover. If using CMPNO, expect a significantly slower spot conversion compared to PyNO.

Step 4: Quenching and Isolation

  • Action: Once TLC indicates completion (or at 24h), quench the reaction with 10 mL of saturated aqueous NaHCO3. Stir vigorously for 30 minutes to fully hydrolyze the silyl ether intermediate. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Organocatalytic Phosphorylation of Alcohols

This workflow tests the nucleophilic attack capability of the N-oxide[1].

Step 1: Activation Complex Formation

  • Action: In a dry 10 mL round-bottom flask, dissolve benzyl alcohol (0.9 mmol), the N-oxide catalyst (5 mol% for PyNO; 10 mol% for CMPNO), and Proton-sponge® (1.8 mmol) in 4.5 mL of dry CH2Cl2[1].

  • Causality: Proton-sponge® is utilized because its extreme basicity but low nucleophilicity prevents it from competing with the N-oxide for the phosphoryl chloride, while efficiently neutralizing the generated HCl[1].

Step 2: Phosphorylation & Turnover

  • Action: Add diphenyl phosphoryl chloride (1.0 mmol) dropwise at room temperature.

  • Validation: A transient yellowing of the solution often indicates the formation of the active phosphoryloxypyridinium intermediate. Monitor the consumption of benzyl alcohol via GC-MS.

  • Action: After the designated time (see Table 2), quench with 2 mL of methanol, concentrate in vacuo, and purify via flash chromatography to isolate the diphenylphosphate product[1].

Expert Conclusion

While standard catalysts like PyNO, DMAP-O, and METHOX excel in their respective domains due to unhindered or electronically enriched N-oxide moieties[1][3][4], 4-pyridinol 3-chloro-2-methyl-1-oxide (CMPNO) exhibits significantly lower catalytic efficiency in both Lewis base and nucleophilic paradigms. The synergistic penalty of the electron-withdrawing 3-chloro group and the severe steric shielding from the 2-methyl group heavily restricts its ability to form critical hypervalent or acyloxypyridinium intermediates. CMPNO is functionally better suited as a synthetic intermediate for pharmaceuticals (e.g., Clopidol derivatives) rather than as a frontline organocatalyst.

References

  • Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide - Thieme Connect - 1

  • METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes - Organic Chemistry Portal - 3

  • Structurally Simple Pyridine N-Oxides as Efficient Organocatalysts for the Enantioselective Allylation of Aromatic Aldehydes - ACS Publications - 5

  • Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution - ACS Publications - 4

  • 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide | 108004-93-9 - ChemicalBook - 2

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 3-chloro-2-methyl-4-pyridinol 1-oxide

This guide provides a comprehensive cross-validation framework for two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive cross-validation framework for two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 3-chloro-2-methyl-4-pyridinol 1-oxide. As a crucial intermediate, metabolite, or potential impurity in pharmaceutical development, the accurate and reliable measurement of this compound is paramount.

This document is designed for researchers, analytical scientists, and drug development professionals. It offers an in-depth comparison of the methods, supported by representative experimental data and protocols grounded in established scientific principles and regulatory expectations. The objective is to provide a robust blueprint for method selection, validation, and cross-validation, ensuring data integrity across the lifecycle of a pharmaceutical product.

The Imperative of Cross-Validation in Analytical Sciences

In the regulated environment of pharmaceutical development, an analytical method is not a static procedure. As a product moves from early-phase development to late-stage clinical trials and commercial manufacturing, methods may be transferred between laboratories, updated with new technology, or replaced entirely. Cross-validation is the formal process of comparing results from two different analytical methods or the same method in different laboratories to ensure they are comparable and produce equivalent data.[1] This process is critical for maintaining data continuity and is a key expectation of regulatory bodies like the FDA and is implicitly covered under the lifecycle approach of ICH guidelines.[2][3][4] The goal is to demonstrate that any observed differences between the methods are within acceptable, predefined limits, thereby ensuring that decisions made based on the analytical data are sound, regardless of the method used.

Methodology Deep Dive I: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its robustness, versatility, and suitability for non-volatile and thermally sensitive compounds. For a polar molecule like 3-chloro-2-methyl-4-pyridinol 1-oxide, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Causality of Experimental Choices: The selection of a C18 stationary phase is based on its effective retention of moderately polar analytes from an aqueous mobile phase. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure analyte ionization is controlled, leading to sharp, symmetrical peaks. UV detection is selected based on the anticipated presence of a chromophore in the pyridinol ring structure, offering a simple and cost-effective means of quantification.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20mM Potassium Phosphate buffer (pH 3.0) (30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 265 nm (hypothetical, based on typical pyridine N-oxide absorbance).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 3-chloro-2-methyl-4-pyridinol 1-oxide reference standard in 10 mL of mobile phase to obtain a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC-UV Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh & Dissolve Analyte in Mobile Phase prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 analysis1 Inject 10 µL onto C18 Column prep2->analysis1 analysis2 Isocratic Elution (ACN:Buffer) analysis1->analysis2 analysis3 UV Detection at 265 nm analysis2->analysis3 data1 Integrate Peak Area analysis3->data1 data2 Quantify against Calibration Curve data1->data2

Caption: HPLC-UV workflow for quantifying 3-chloro-2-methyl-4-pyridinol 1-oxide.

Methodology Deep Dive II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for trace analysis and impurity profiling. However, its primary requirement is that analytes must be volatile and thermally stable. Polar compounds containing functional groups like hydroxyl (-OH) and N-oxides are often non-volatile.

Causality of Experimental Choices: Direct analysis of 3-chloro-2-methyl-4-pyridinol 1-oxide by GC is challenging due to its polarity and low volatility. Therefore, a derivatization step is essential.[5] Silylation, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a well-established technique to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6][7] This transformation drastically increases the analyte's volatility and thermal stability, making it amenable to GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ion, offering superior specificity compared to UV detection.

Experimental Protocol: GC-MS
  • Instrumentation: A standard GC-MS system with a split/splitless injector and an electron ionization (EI) source.

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample (dissolved in a volatile solvent like methanol) to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue.[8]

    • Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5MS (5% phenyl-polymethylsiloxane) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-450. For quantification, Selected Ion Monitoring (SIM) of a characteristic ion of the derivatized analyte is recommended.

GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Evaporate Sample to Dryness prep2 Derivatization (MSTFA, Pyridine, 60°C) prep1->prep2 analysis1 Inject onto HP-5MS Column prep2->analysis1 analysis2 Temperature Programmed Separation analysis1->analysis2 analysis3 EI Ionization & MS Detection (SIM/Scan) analysis2->analysis3 data1 Extract Ion Chromatogram analysis3->data1 data2 Quantify against Calibration Curve data1->data2

Caption: GC-MS workflow, highlighting the critical derivatization step.

A Framework for Cross-Validation

The cross-validation study must be conducted according to a pre-approved protocol that defines the experiments, sample sets, and acceptance criteria.[2] The core validation parameters outlined in the ICH Q2(R2) guideline serve as the basis for comparison.[10][11]

Cross-Validation Workflow

start Prepare Single Set of Validation Samples (e.g., 9 solutions at 3 levels) hplc_val HPLC Method Validation Analyze samples according to HPLC protocol start->hplc_val gcms_val GC-MS Method Validation Analyze samples according to GC-MS protocol start->gcms_val hplc_res HPLC Results: Accuracy, Precision, Linearity, etc. hplc_val->hplc_res gcms_res GC-MS Results: Accuracy, Precision, Linearity, etc. gcms_val->gcms_res compare Statistical Comparison - Paired t-test for Accuracy - F-test for Precision - Evaluate against acceptance criteria hplc_res->compare gcms_res->compare report Cross-Validation Report: Demonstrate Method Equivalence compare->report

Caption: Logical flow of a cross-validation study.

Comparative Performance Data (Representative)

The following table summarizes representative quantitative performance data from the validation of the hypothetical HPLC and GC-MS methods. These values are based on typical performance characteristics for each technique and serve as a basis for comparison.

Performance ParameterHPLC-UVGC-MS (with Derivatization)Acceptance Criteria (Typical)
Specificity Demonstrated no interference from placebo/blank at the analyte retention time.Demonstrated no interference; peak identity confirmed by mass spectrum.No significant interference at the analyte retention time.
Linearity (r²) > 0.9995> 0.9992r² ≥ 0.999
Range 1.0 - 100 µg/mL0.01 - 10 µg/mLAs defined by linearity, accuracy, and precision.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%98.0% - 102.0% for drug substance.
Precision (%RSD)
- Repeatability≤ 0.8%≤ 1.5%≤ 1.0%
- Intermediate Precision≤ 1.2%≤ 2.0%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.003 µg/mL (3 ng/mL)Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.01 µg/mL (10 ng/mL)Signal-to-Noise ≥ 10; with acceptable precision & accuracy.

Discussion and Method Selection

The cross-validation data reveals the distinct strengths and weaknesses of each technique, providing a clear, data-driven basis for method selection.

  • Sensitivity: The GC-MS method demonstrates vastly superior sensitivity, with LOD and LOQ values approximately 100 times lower than the HPLC-UV method. This is a direct result of the low background noise and high selectivity of the mass spectrometer operating in SIM mode.

  • Precision: Both methods exhibit excellent precision, well within typical acceptance criteria. The slightly higher %RSD for the GC-MS method can be attributed to the additional variability introduced by the manual derivatization step.

  • Sample Throughput and Complexity: The HPLC method is simpler and faster. It involves a straightforward "dissolve and inject" sample preparation, making it highly suitable for automated, high-throughput analysis, such as routine quality control testing of numerous samples. The GC-MS method requires a multi-step sample preparation including a heating step, which reduces throughput and introduces more potential for error.

  • Specificity: While the HPLC method's specificity is adequate and proven by the absence of interferences, the GC-MS method provides unequivocal identification. The mass spectrum acts as a chemical fingerprint, making it the gold standard for identifying unknown impurities or confirming analyte identity in complex matrices.

Recommendations:

  • For routine quality control (QC) of bulk drug substance or formulated products , where analyte concentrations are expected to be high and throughput is a priority, the HPLC-UV method is the superior choice due to its simplicity, speed, and robustness.

  • For trace-level analysis , such as impurity profiling, metabolite identification in biological matrices, or cleaning validation studies, the GC-MS method is indispensable. Its exceptional sensitivity and specificity are required to detect and quantify analytes at very low concentrations.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 3-chloro-2-methyl-4-pyridinol 1-oxide. This guide demonstrates that while they produce equivalent data within defined ranges, their operational characteristics make them suitable for different applications. A successful cross-validation, grounded in the principles of ICH guidelines, provides the necessary scientific evidence to justify the use of either method, ensuring data integrity and regulatory compliance throughout the drug development lifecycle. The choice of method should always be guided by the specific analytical challenge at hand, balancing the need for sensitivity, specificity, speed, and cost.

References

  • Lab Manager. (2025, October 22).
  • U.S. Food and Drug Administration. (n.d.).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Bioanalysis Zone. (2025, December 26).
  • AMSbiopharma. (2025, July 22).
  • BenchChem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • Spectroscopy Online. (2010, November 1).
  • Moros, G., et al. (2017, January). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65.
  • Reddit. (2021, March 5).
  • DeSilva, B., et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173-1183.
  • Element Lab Solutions. (n.d.).
  • MDPI. (2025, February 4). Analysis of Volatile Organic Compounds in Textiles: Insights from GC–MS with Metal Content Assessment Using ICP-MS.
  • Scholarena. (n.d.). Ega-Py/Gc/Ms Study of the Compounds Generated in the Decomposition of Hnb Heet and Neo.

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Safety & Regulatory Compliance

Safety

4-Pyridinol, 3-chloro-2-methyl-, 1-oxide proper disposal procedures

As a Senior Application Scientist, I recognize that managing complex halogenated heterocycles like 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide (CAS: 108004-93-9) requires rigorous logistical and safety protocols[1]. In phar...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing complex halogenated heterocycles like 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide (CAS: 108004-93-9) requires rigorous logistical and safety protocols[1]. In pharmaceutical synthesis and drug development, this compound serves as a critical intermediate. However, its structural features—specifically the chlorinated pyridine ring and the N-oxide moiety—dictate that its disposal must be handled with precision to prevent toxic environmental release and dangerous cross-reactions in the laboratory.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and final destruction of this chemical.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, we must first understand the causality behind its hazards. We do not simply throw this compound into a generic waste bin; its molecular structure demands a specific disposal pathway.

  • Halogen Content (Chlorine): Improper combustion of chlorinated organics can lead to the formation of highly toxic dioxins or the release of corrosive hydrogen chloride (HCl) gas[2]. Therefore, it must be segregated into a dedicated halogenated waste stream.

  • N-Oxide Moiety: N-oxides can be thermally unstable and act as mild oxidizing agents under specific conditions, releasing nitrogen oxides (NOx) upon thermal decomposition[3].

  • Ecotoxicity: Halogenated aromatic compounds are typically persistent in aquatic environments, bioaccumulative, and toxic, mandating complete thermal destruction rather than landfilling or aqueous discharge[4].

Table 1: Hazard and Logistical Profile

ParameterSpecificationOperational Impact & Causality
Chemical Class Halogenated Heterocycle (Pyridine N-oxide)Dictates mandatory segregation into "Halogenated Organic Waste" streams[5].
Primary Hazards Skin/Eye Irritant, Respiratory IrritantMandates strict PPE (Viton/Nitrile gloves, fume hood handling)[6].
Incompatibilities Strong oxidizers, active metals, strong acidsMixing can cause exothermic degradation or pressurization in waste containers[5].
Target Disposal High-Temperature IncinerationEnsures complete destruction of C-Cl bonds; prevents dioxin formation[2].

Step-by-Step Disposal Methodology

Every protocol in your laboratory must be a self-validating system. By following these sequential steps, you ensure regulatory compliance and operational safety.

Phase 1: Segregation and Containment
  • Verify Waste Stream Compatibility: Never mix 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide with non-halogenated solvents, aqueous acids, bases, or heavy metal waste[7]. Commingling halogenated waste with non-halogenated waste ruins the fuel value of the non-halogenated stream and drastically increases disposal costs[2].

  • Select Primary Containment: Collect the solid waste (or solvent-dissolved waste) in a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or glass containers are required[8]. Do not use metal containers due to potential corrosion from trace halogens.

  • Execute Standardized Labeling: Affix a standardized "Hazardous Waste" tag immediately upon adding the first drop or grain of waste[7]. Explicitly list the chemical name ("4-Pyridinol, 3-chloro-2-methyl-, 1-oxide"), the CAS number (108004-93-9), and check the "Halogenated Organic" and "Toxic/Irritant" hazard boxes[9].

Phase 2: Satellite Accumulation Area (SAA) Storage
  • Establish Secondary Containment: Store the sealed waste container in a designated SAA within a ventilated chemical storage cabinet[5]. Place the primary container inside a secondary containment tray (e.g., a polyethylene tub) capable of holding 110% of the primary container's volume.

  • Monitor Volume Limits: Adhere strictly to SAA limits. Typically, a laboratory may accumulate up to 55 gallons of standard hazardous waste, but best practice for halogenated solids is to request a pickup long before reaching bulk limits[9].

  • Maintain Container Integrity: Keep the container tightly closed at all times unless actively adding waste. An open container is a direct violation of environmental regulations and poses an inhalation risk[7].

Phase 3: EHS Transfer and Final Destruction
  • Initiate EHS Transfer: Once the container is 3/4 full, initiate a chemical collection request through your facility's Environmental Health and Safety (EHS) portal[7]. Provide the exact chemical constituents and concentrations.

  • High-Temperature Incineration (Facility Level): The EHS team will transfer the waste to a permitted RCRA (or equivalent international standard) hazardous waste incinerator[2]. The waste is subjected to temperatures exceeding 1000°C to completely cleave the carbon-chlorine bonds[10].

  • Exhaust Scrubbing: The incinerator must be equipped with a caustic scrubber system to neutralize the hydrogen chloride (HCl) and nitrogen oxides (NOx) generated during the combustion of the chloropyridine ring, preventing acid rain precursors from entering the atmosphere[10].

Emergency Spill Response Protocol

In the event of an accidental release during disposal preparation, execute the following self-validating containment protocol:

  • Evacuate & Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the chemical fume hood is operating at maximum flow or ventilate the laboratory area[6].

  • PPE Upgrade: Don a fitted particulate respirator (if airborne dust is present), double nitrile or Viton gloves, a fully-buttoned lab coat, and chemical splash goggles[5].

  • Dry Containment: Cover the spilled solid material with a non-combustible, inert absorbent material (e.g., dry sand, earth, or vermiculite)[4]. Do not use combustible materials like paper towels for bulk cleanup, as they complicate the halogenated waste stream.

  • Collection & Disposal: Sweep the absorbed mixture using non-sparking tools to avoid dust generation[11]. Place the debris into a designated, sealable hazardous waste container. Label it explicitly as "Spill Debris - Halogenated Organic" and request an immediate EHS pickup[7].

Process Visualization

The following diagram illustrates the logical workflow for the safe handling and thermal destruction of this halogenated compound, ensuring all safety and logistical parameters are met.

G Gen Waste Generation 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide Seg Waste Segregation Halogenated Organic Stream Gen->Seg Identify hazards Cont Containment & Labeling HDPE/Glass + Secondary Tray Seg->Cont Prevent cross-reactions SAA Storage Satellite Accumulation Area (SAA) Cont->SAA Secure storage EHS Logistics EHS Facility Transfer SAA->EHS Pickup request Inc Final Destruction High-Temp Incineration (>1000°C) EHS->Inc Regulated transport Scrub Emission Control Caustic Scrubber (Neutralizes HCl/NOx) Inc->Scrub Exhaust gas treatment

Operational workflow for the safe disposal and thermal destruction of halogenated waste.

References

  • NextSDS. 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide — Chemical Substance Information. Retrieved from:[1]

  • Washington State University (WSU). Halogenated Solvents: PROCEDURES. Retrieved from:[5]

  • Temple University. Halogenated Solvents in Laboratories - Campus Operations. Retrieved from:[7]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from:[8]

  • Central Drug House. PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET. Retrieved from:[6]

  • University of Nevada, Reno. Chemical Waste Procedures | Environmental Health & Safety. Retrieved from:[9]

  • Apollo Scientific. 2,2'-Dithiobis(pyridine-N-oxide) Safety Data Sheet. Retrieved from:[11]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from:[2]

  • Jubilant Ingrevia. Pyridine-N-Oxide Safety Data Sheet. Retrieved from:[3]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from:[10]

  • Benchchem. Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene. Retrieved from:[4]

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